Dactolisib Tosylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N5O.C7H8O3S/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36;1-6-2-4-7(5-3-6)11(8,9)10/h4-17H,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWURTHAUPVXZHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145535 | |
| Record name | Dactolisib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028385-32-1 | |
| Record name | Dactolisib tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028385321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dactolisib tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACTOLISIB TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54GT9151S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and properties of Dactolisib Tosylate
An In-depth Technical Guide to Dactolisib Tosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactolisib, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As the tosylate salt, it offers a stable form for research and development. This imidazoquinoline derivative competitively binds to the ATP-binding cleft of PI3K and mTOR, key components of a signaling pathway frequently overactivated in human cancers.[1][4][5] Its ability to inhibit both mTORC1 and mTORC2 complexes, along with all class I PI3K isoforms, positions it as a significant agent in oncology research.[6][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is the tosylate salt form of Dactolisib.[8] The active moiety, Dactolisib, is an imidazoquinoline derivative.[1]
| Property | Data | Reference(s) |
| IUPAC Name | 4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | [8] |
| Synonyms | BEZ235 Tosylate, NVP-BEZ 235 Tosylate | [4][6] |
| CAS Number | 1028385-32-1 | [8] |
| Molecular Formula | C₃₇H₃₁N₅O₄S | [8] |
| Molecular Weight | 641.7 g/mol | [8] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | [8] |
| Solubility | DMSO: 33-34 mg/mL (ultrasonic and warming may be needed) | [5][9] |
Mechanism of Action and Biological Activity
Dactolisib is a dual ATP-competitive inhibitor of PI3K and mTOR kinases.[10] Activation of the PI3K/AKT/mTOR pathway is crucial for promoting cell growth, survival, and resistance to therapy.[1][2] By inhibiting both PI3K and mTOR, Dactolisib effectively blocks this signaling cascade, resulting in tumor cell growth inhibition and apoptosis.[1][2]
Signaling Pathway
Dactolisib targets two critical nodes in the PI3K/AKT/mTOR pathway. It inhibits the p110 subunits of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, prevents the activation of AKT. Concurrently, it directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes, blocking the phosphorylation of downstream effectors like p70S6K and 4E-BP1. This dual inhibition leads to a comprehensive shutdown of the pathway, impacting cell cycle progression, protein synthesis, and cell survival.
Inhibitory Activity
Dactolisib demonstrates potent inhibition against various PI3K isoforms and mTOR, including clinically relevant PI3K mutants.
| Target | IC₅₀ (nM) | Reference(s) |
| p110α (PI3Kα) | 4 | [6][9][11][12] |
| p110β (PI3Kβ) | 75 | [6][9][11][12] |
| p110γ (PI3Kγ) | 5 - 7 | [6][7][9][12] |
| p110δ (PI3Kδ) | 5 | [6][9][11][12] |
| p110α-H1047R mutant | 4.6 | [4][5][12] |
| p110α-E545K mutant | 5.7 | [4][5][12] |
| mTOR | 20.7 | [5][7][12] |
| ATR | 21 | [10] |
Experimental Protocols
General Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of Dactolisib involves cell culture, treatment with the compound, and subsequent analysis of cell viability, pathway modulation, and apoptosis.
In Vitro PI3K Kinase Assay[10]
This protocol assesses the direct inhibitory effect of Dactolisib on PI3K isoforms.
-
Plate Preparation : The assay is conducted in a 384-well black plate.
-
Reagent Addition : To each well, add:
-
50 nL of test compound (Dactolisib) in 90% DMSO.
-
5 µL of reaction buffer containing 10 µg/mL l-α-phosphatidylinositol (PI) substrate.
-
The respective PI3K protein (e.g., 10 nM of p110α, 75 nM of p110β, etc.).
-
-
Reaction Initiation : Start the kinase reaction by adding 5 µL of 1 µM ATP.
-
Incubation : Incubate the plate for 60-120 minutes at room temperature.
-
Detection : Use a suitable kinase detection kit (e.g., Kinase-Glo) to measure the remaining ATP, which is inversely proportional to kinase activity.
Cell Viability Assay[13]
This method quantifies the effect of Dactolisib on cell proliferation.
-
Cell Seeding : Plate cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.
-
Treatment : Treat the cells with varying concentrations of this compound. Include untreated and vehicle-only (DMSO) controls.
-
Incubation : Incubate for the desired time period (e.g., 48-72 hours). The medium can be changed every 24 hours if needed.
-
Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
-
Final Incubation : Incubate for 2-4 hours at 37°C.
-
Measurement : Measure the optical density (OD) at 450 nm using a microplate reader. Normalize the results to untreated control cells.
In Vivo Formulation and Administration[4][5][12]
For preclinical animal studies, Dactolisib can be formulated for oral administration.
-
Stock Solution : Prepare a concentrated stock solution of this compound in DMSO.
-
Vehicle Preparation : Several vehicles can be used:
-
PEG300/Saline : Add the stock solution to PEG300, mix, and then add an equal volume of saline.
-
NMP/PEG300 : Dissolve the compound in N-Methyl-2-pyrrolidone (NMP) with sonication, then add polyethylene glycol 300 (PEG300) to the final concentration (e.g., 5 mg/mL).
-
DMSO/Corn Oil : Add the stock solution to corn oil for a final DMSO concentration of ~10%.
-
-
Administration : Administer the final formulation to animals (e.g., mice) via oral gavage at the desired dosage (e.g., 50 mg/kg).
Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize protocols based on their specific experimental conditions and cell lines, and adhere to all institutional and regulatory guidelines for animal research.
References
- 1. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Dactolisib - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C37H31N5O4S | CID 49803145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dactolisib (Tosylate) - MedChem Express [bioscience.co.uk]
- 12. biocompare.com [biocompare.com]
Dactolisib Tosylate: A Technical Guide to Target Engagement and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactolisib Tosylate, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][2][4] Dactolisib, an imidazoquinoline derivative, acts as an ATP-competitive inhibitor, targeting the kinase activity of both PI3K and mTOR, leading to the suppression of tumor cell growth and induction of apoptosis in cells with an overactive PI3K/mTOR pathway.[1][4][5] This technical guide provides an in-depth overview of the essential studies for confirming the target engagement and validating the therapeutic potential of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action and Target Profile
Dactolisib is a pan-class I PI3K inhibitor and also targets mTORC1 and mTORC2.[6] It binds to the ATP-binding cleft of these enzymes, effectively blocking their kinase activity.[7] This dual inhibition is critical as it can prevent the feedback activation of PI3K signaling that is often observed with mTORC1-specific inhibitors. The primary molecular targets of Dactolisib include the p110 isoforms of PI3K (α, β, γ, and δ) and mTOR.
Quantitative Target Inhibition Data
The following table summarizes the in vitro inhibitory activity of Dactolisib against its primary targets.
| Target | IC50 (in cell-free assays) | Reference |
| p110α | 4 nM | [5][6] |
| p110γ | 5 nM | [5][6] |
| p110δ | 7 nM | [5][6] |
| p110β | 75 nM | [5][6] |
| mTOR | 20.7 nM | [5][6] |
| mTOR (p70S6K) | 6 nM | [5] |
Signaling Pathway
Dactolisib exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. Dactolisib's inhibition of PI3K and mTOR effectively shuts down this signaling pathway.
Target Engagement and Validation Experimental Protocols
To confirm that Dactolisib is engaging its intended targets and producing the desired biological effects, a series of in vitro experiments are essential.
Western Blotting for Phosphorylated Protein Analysis
This protocol is designed to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6 ribosomal protein (S6). A reduction in the phosphorylated forms of these proteins upon Dactolisib treatment indicates successful target engagement.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-total S6, and a loading control like mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 2, 6, 24, or 48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PI3K/mTOR Pathway Signaling Cascade and its Inhibition by BEZ235
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] It further details the mechanism and effects of BEZ235 (Dactolisib), a potent dual PI3K/mTOR inhibitor.[3][4][5] This document is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the signaling cascade and experimental workflows.
The PI3K/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs a multitude of cellular processes, including cell growth, metabolism, proliferation, survival, and angiogenesis.[2] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones.
Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1] This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).[1]
Activated AKT proceeds to phosphorylate a wide array of downstream substrates, modulating their activity to promote cell survival and proliferation.[2] A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
-
mTORC1 , when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]
-
mTORC2 is primarily involved in the activation of AKT, creating a positive feedback loop, and also plays a role in regulating the cytoskeleton.[1]
Dysregulation of the PI3K/mTOR pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a common event in many human cancers, making it an attractive target for therapeutic intervention.[2][3][4]
BEZ235 (Dactolisib): A Dual PI3K/mTOR Inhibitor
BEZ235, also known as Dactolisib, is an imidazoquinoline derivative that functions as a dual inhibitor of PI3K and mTOR kinases.[3][5] It competitively binds to the ATP-binding cleft of both PI3K and mTOR, thereby blocking their catalytic activity.[7] By targeting both PI3K and mTOR (both mTORC1 and mTORC2), BEZ235 offers a more comprehensive blockade of the pathway compared to inhibitors that target only a single component.[4][8] This dual inhibition can prevent the feedback activation of AKT that is often observed with mTORC1-specific inhibitors.[4] Preclinical studies have demonstrated that BEZ235 can inhibit the proliferation of various cancer cell lines, induce cell cycle arrest and apoptosis, and suppress tumor growth in xenograft models.[3][4][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of BEZ235 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of BEZ235
| Target | IC50 (nM) | Assay Type | Reference |
| p110α (PI3Kα) | 4 | Cell-free | [7][8] |
| p110γ (PI3Kγ) | 5 | Cell-free | [7][8] |
| p110δ (PI3Kδ) | 7 | Cell-free | [7][8] |
| p110β (PI3Kβ) | 75 | Cell-free | [7][8] |
| mTOR | 20.7 | K-LISA | [7] |
| p70S6K (downstream of mTOR) | 6 | Cell-free | [7] |
Table 2: Anti-proliferative Activity of BEZ235 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 14.3 ± 6.4 | [7] |
| DLD-1 | Colorectal Carcinoma | 9.0 ± 1.5 | [7] |
| SW480 | Colorectal Carcinoma | 12.0 ± 1.6 | [7] |
| PC3M | Prostate Cancer (PTEN-null) | ~10-12 | |
| U87MG | Glioblastoma (PTEN-null) | ~10-12 |
Table 3: Effects of BEZ235 on Cell Cycle and Apoptosis
| Cell Line | Cancer Type | BEZ235 Concentration | Effect | Reference |
| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | 200 nM | Increased G0/G1 arrest | [9][10] |
| K562/A (doxorubicin-resistant) | Chronic Myelogenous Leukemia | 200 nM | Increased apoptosis (12.97±0.91% vs. 7.37±0.42% in control) | [9][10] |
| CA46 and RAJI | Burkitt Lymphoma | 100 nM | G0/G1 phase arrest | [11] |
| CA46 and RAJI | Burkitt Lymphoma | 100 nM | Significant increase in late apoptotic cells after 72h | [11] |
| UMRC6 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 54.54% to 69.03% | [12] |
| 786-0 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 54.76% to 71.79% | [12] |
| UOK121 | Renal Cell Carcinoma | 500 nM | Increased G1 phase from 51.79% to 73.30% | [12] |
Table 4: In Vivo Efficacy of BEZ235 in Xenograft Models
| Xenograft Model | Cancer Type | BEZ235 Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| NCI-N87 | Gastric Cancer | 20 mg/kg/day | 2 weeks | 53% | [1] |
| NCI-N87 | Gastric Cancer | 40 mg/kg/day | 2 weeks | 70% | [1] |
| 786-O | Renal Cell Carcinoma | Not specified | 21 days | Significant growth arrest | [9] |
| A498 | Renal Cell Carcinoma | Not specified | 21 days | Significant growth arrest | [9] |
| OCIP16 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 56% | [13] |
| OCIP17 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 36% | [13] |
| OCIP21 | Pancreatic Cancer | 45 mg/kg, 5 days/week | 3-5 weeks | 46% | [13] |
Mandatory Visualizations
Caption: The PI3K/mTOR signaling pathway and points of inhibition by BEZ235.
Caption: A typical experimental workflow for evaluating BEZ235.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the effects of BEZ235 on the PI3K/mTOR pathway.
Western Blotting for PI3K/mTOR Pathway Proteins
Objective: To determine the effect of BEZ235 on the phosphorylation status and total protein levels of key components of the PI3K/mTOR signaling pathway.
Materials:
-
Cancer cell lines of interest
-
BEZ235
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of BEZ235 or vehicle control (DMSO) for the desired time period (e.g., 6, 24, or 48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT or CCK-8)
Objective: To assess the effect of BEZ235 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
BEZ235
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of BEZ235 (and a vehicle control) in triplicate.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by BEZ235.
Materials:
-
Cancer cell lines
-
BEZ235
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with BEZ235 or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BEZ235 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
BEZ235 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer BEZ235 (at a predetermined dose, e.g., 20-45 mg/kg) or vehicle control to the mice daily via oral gavage for a specified duration (e.g., 2-4 weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry). Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
The PI3K/mTOR pathway remains a highly validated and compelling target for cancer therapy. BEZ235, as a dual inhibitor of both PI3K and mTOR, represents a rational therapeutic strategy to overcome the limitations of single-agent inhibitors. This technical guide provides a foundational resource for researchers working with BEZ235, offering a detailed understanding of its mechanism of action, a compilation of its quantitative effects, and robust protocols for its preclinical evaluation. The provided visualizations and structured data aim to facilitate experimental design and data interpretation, ultimately contributing to the advancement of research in this critical area of oncology drug development. While preclinical data for BEZ235 has been promising, its clinical development has been hampered by toxicity and limited efficacy in some settings.[5][12][14] Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bosterbio.com [bosterbio.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 13. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactolisib Tosylate: A Dual PI3K/mTOR Inhibitor's Role in Orchestrating Autophagy and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dactolisib Tosylate, also known as BEZ235, is a potent, orally bioavailable imidazoquinoline derivative that dually inhibits phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in a multitude of human cancers, promoting cell growth, survival, and resistance to therapies.[3][4] Dactolisib, by targeting two key nodes in this critical pathway, has demonstrated significant antitumor activity in preclinical models, primarily through the induction of two fundamental cellular processes: autophagy and apoptosis.[1][5] This technical guide provides an in-depth analysis of the molecular mechanisms by which Dactolisib induces these processes, presents quantitative data from various studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows.
Mechanism of Action: Dual Inhibition of PI3K and mTOR
Dactolisib competitively binds to the ATP-binding cleft of both PI3K and mTOR kinases, inhibiting their catalytic activity.[6] Its inhibitory action spans across the class I PI3K isoforms (p110α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2.[2][7] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR pathway, which in turn affects downstream effectors that regulate cell cycle progression, proliferation, and survival.[8] The inhibition of this pathway is a primary trigger for the induction of both apoptosis and autophagy in susceptible cancer cells.[4][9]
Dactolisib-Induced Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Dactolisib has been shown to induce apoptosis across a range of cancer cell lines.[5][10] The pro-apoptotic effects are often characterized by the activation of caspases, cleavage of poly-ADP-ribose polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5][8]
Quantitative Data on Dactolisib-Induced Apoptosis
The pro-apoptotic efficacy of Dactolisib, alone or in combination with other agents, has been quantified in several studies.
| Cell Line | Treatment | Apoptotic Cell Percentage | Reference |
| A172 (Glioblastoma) | 20 nM Dactolisib + 100 µM TMZ + RT (24h) | 44.5 ± 3.5% | [5] |
| A172 (Glioblastoma) | 20 nM Dactolisib + 100 µM TMZ (24h) | 30.3 ± 1.9% | [5] |
| K562/A (Doxorubicin-resistant Leukemia) | Dactolisib (concentration not specified) | 12.97 ± 0.91% | [10] |
| Control K562/A | Vehicle | 7.37 ± 0.42% | [10] |
| A549 (Lung Cancer) | Dactolisib (concentration not specified) | 16.9% (early apoptosis) | [11] |
| A549 (Lung Cancer) | Dactolisib + Lys05 | 96.3% (early apoptosis) | [11] |
Dactolisib-Induced Autophagy
Autophagy is a cellular self-degradation process that is essential for maintaining homeostasis by recycling damaged organelles and proteins.[3] The mTOR signaling pathway is a negative regulator of autophagy.[12] By inhibiting mTOR, Dactolisib potently induces autophagy, which is typically observed through the increased expression of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the degradation of p62/SQSTM1.[9][12]
The role of Dactolisib-induced autophagy in cancer therapy is complex and context-dependent. In some instances, autophagy acts as a survival mechanism, counteracting the drug's cytotoxic effects.[3][12] This has led to the exploration of combination therapies where autophagy inhibitors are used to enhance the pro-apoptotic effects of Dactolisib.[6][13] Conversely, in other scenarios, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death.[6]
Quantitative Data on Dactolisib's Inhibitory Activity
Dactolisib's potency as a dual PI3K/mTOR inhibitor has been well-characterized.
| Target | IC50 Value | Reference |
| PI3Kα | 4 nM | [2] |
| PI3Kβ | 75 nM | [2] |
| PI3Kγ | 7 nM | [2] |
| PI3Kδ | 5 nM | [2] |
| mTOR | 20.7 nM | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dactolisib Action
The following diagram illustrates the central role of Dactolisib in inhibiting the PI3K/Akt/mTOR pathway and its subsequent effects on apoptosis and autophagy.
References
- 1. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Facebook [cancer.gov]
- 5. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Autophagy Increases Proliferation Inhibition and Apoptosis Induced by the PI3K/mTOR Inhibitor NVP-BEZ235 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235-induced apoptosis of hepatocellular carcinoma cell lines is enhanced by inhibitors of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Autophagy inhibition enhances colorectal cancer apoptosis induced by dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Dual Inhibitory Action of Dactolisib Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactolisib (also known as BEZ235) is a potent, orally bioavailable small molecule that has garnered significant interest in oncological research due to its dual inhibitory action against phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] As a member of the imidazoquinoline derivative class of compounds, Dactolisib tosylate, the salt form of the active molecule, offers a promising therapeutic strategy by simultaneously targeting two critical nodes in a signaling pathway frequently dysregulated in cancer.[3][4] This technical guide provides an in-depth overview of the core mechanism of Dactolisib, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a summary of its preclinical and clinical evaluation.
Mechanism of Dual Inhibition
Dactolisib functions as an ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR.[5][6] The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] In many human cancers, this pathway is constitutively activated, promoting tumorigenesis and resistance to therapy.[1][7]
By inhibiting class I PI3K isoforms (p110α, β, γ, and δ), Dactolisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5] This, in turn, blocks the recruitment and activation of downstream effectors such as the serine/threonine kinase AKT.[9] Concurrently, Dactolisib inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), further downstream in the pathway.[4][6] This dual blockade leads to a more comprehensive shutdown of the PI3K/AKT/mTOR signaling, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1][7]
Quantitative Inhibitory Profile
The potency of Dactolisib has been quantified through various in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values determined for different PI3K isoforms and mTOR. These values are summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα (p110α) | 4[4][5][6] |
| PI3Kβ (p110β) | 75[4][5][6] |
| PI3Kγ (p110γ) | 5[5][6] |
| PI3Kδ (p110δ) | 7[4][5][6] |
| mTOR | 6 - 20.7[5][6] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the IC50 values of Dactolisib against PI3K isoforms and mTOR.
Materials:
-
Recombinant PI3K isoforms (p110α, β, γ, δ) and mTOR kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
This compound
-
ATP
-
Kinase reaction buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer, the respective recombinant kinase, and the Dactolisib dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase activity against the logarithm of the Dactolisib concentration.[5]
Cell Viability Assay (CCK-8/MTS)
This protocol is used to assess the effect of Dactolisib on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the CCK-8 or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[1][5]
Western Blot Analysis
This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following Dactolisib treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
Cell Cycle Analysis
This protocol is used to determine the effect of Dactolisib on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified duration.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.[9]
Apoptosis Assay
This protocol is used to quantify the induction of apoptosis by Dactolisib.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: PI3K/AKT/mTOR Signaling Pathway with Dactolisib Inhibition Points.
Caption: General Experimental Workflow for In Vitro Characterization of Dactolisib.
Preclinical and Clinical Summary
In Vivo Preclinical Studies
Dactolisib has demonstrated significant anti-tumor activity in various preclinical cancer models.[1] In xenograft models of glioblastoma, oral administration of Dactolisib, both as a single agent and in combination with standard-of-care therapies like temozolomide and radiation, has been shown to inhibit tumor growth and prolong survival.[1] Similar efficacy has been observed in preclinical models of other solid tumors.[11] However, some in vivo studies have also reported dose-limiting toxicities, which has been a consideration for its clinical development.[5]
Clinical Trials
Dactolisib was one of the first PI3K inhibitors to enter clinical trials.[2] It has been evaluated in various Phase I and II clinical trials for a range of solid tumors.[2][12] While some clinical activity, such as disease stabilization, has been observed, the overall efficacy has been modest. A significant challenge in the clinical development of Dactolisib has been its tolerability profile, with adverse events such as fatigue, diarrhea, nausea, and mucositis being commonly reported.[11][12] Several trials were terminated early due to toxicity and a lack of significant clinical benefit.[2]
Conclusion
This compound remains a valuable tool for cancer research due to its potent dual inhibition of the PI3K and mTOR pathways. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an important compound for investigating the role of the PI3K/AKT/mTOR signaling cascade in cancer. While its clinical development has faced challenges related to toxicity and efficacy, the insights gained from studies with Dactolisib continue to inform the development of next-generation PI3K and mTOR inhibitors with improved therapeutic windows.
References
- 1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactolisib - Wikipedia [en.wikipedia.org]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scienceopen.com [scienceopen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dactolisib Tosylate: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactolisib Tosylate, also known as BEZ235, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4][5] By targeting both PI3K and mTOR, two key kinases in the PI3K/AKT/mTOR signaling pathway, Dactolisib effectively modulates cell growth, proliferation, survival, and motility.[3][6][7] This pathway is frequently hyperactivated in various cancers, making Dactolisib a compound of significant interest for oncology research and drug development.[7][8] These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Dactolisib is an imidazoquinoline derivative that acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, γ, and δ) and mTOR, including both mTORC1 and mTORC2 complexes.[1][2][4][9] Inhibition of the PI3K/Akt/mTOR pathway by Dactolisib leads to decreased phosphorylation of downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor cell growth.[2][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| p110α | 4 | Cell-free kinase assay |
| p110β | 75 | Cell-free kinase assay |
| p110γ | 5 | Cell-free kinase assay |
| p110δ | 7 | Cell-free kinase assay |
| mTOR | 6 | Cell-free kinase assay |
| mTOR (K-LISA) | 20.7 | Biochemical mTOR K-LISA assay |
| p70S6K (S235/S236P-RPS6) | 6.5 | In-cell assay |
Data compiled from multiple sources.[1][2][4][5]
Table 2: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| HCT116 | Colorectal Carcinoma | 14.3 ± 6.4 | Not specified |
| DLD-1 | Colorectal Carcinoma | 9.0 ± 1.5 | Not specified |
| SW480 | Colorectal Carcinoma | 12.0 ± 1.6 | Not specified |
| PC3M | Prostate Cancer | ~10-12 | Cell Proliferation Assay |
| U87MG | Glioblastoma | ~10-12 | Cell Proliferation Assay |
| A172 | Glioblastoma | >80 (at 48h) | CCK-8 Assay |
| SHG44 | Glioma | ~20 (at 48h) | CCK-8 Assay |
| T98G | Glioblastoma | ~20 (at 48h) | CCK-8 Assay |
| MCF7 | Breast Cancer | 730 | Growth Inhibition Assay |
| A549 | Lung Cancer | 1080 | MTT Assay |
| HeLa | Cervical Cancer | 1090 | MTT Assay |
Data compiled from multiple sources. IC50 values can vary based on the assay method and experimental conditions.[1][2][8]
Signaling Pathway and Experimental Workflow
Caption: Dactolisib inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflow for in vitro evaluation of Dactolisib.
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: A variety of cancer cell lines can be used, such as those listed in Table 2 (e.g., A172, SHG44, T98G glioblastoma cells).[8] Culture cells in the recommended medium (e.g., DMEM for A172 cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.[8]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1][5] For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[8]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 100 µM) or a vehicle control (DMSO).[8]
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
For MTT Assay: Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 4 hours.[10] Then, remove the medium and add 200 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[8][10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt/mTOR pathway.
-
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).[8]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[8][11]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-Akt (Ser473), total Akt, p-S6, total S6, p-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH.[2][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][12]
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to determine the effect of Dactolisib on cell cycle distribution and to quantify apoptosis.
-
Cell Cycle Analysis:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.[8]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[13]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[13]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with Dactolisib as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[13]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Analyze the stained cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/Akt/mTOR signaling pathway in cancer cell biology. The protocols outlined in these application notes provide a framework for researchers to assess the in vitro effects of Dactolisib on cell viability, protein signaling, cell cycle progression, and apoptosis. These experiments are crucial for understanding the therapeutic potential of Dactolisib and for the development of novel anti-cancer strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Cell viability assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. 4.5. Western Blot [bio-protocol.org]
- 13. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
Application Notes and Protocols for Western Blot Analysis of the PI3K Pathway Following BEZ235 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[3] NVP-BEZ235 is a potent dual inhibitor that targets both PI3K and mTOR kinases by binding to their ATP-binding clefts.[4][5] This dual inhibition is designed to overcome the feedback activation of Akt that can occur with mTOR-only inhibitors.[1]
Western blotting is a fundamental technique used to analyze the effects of inhibitors like BEZ235 on specific proteins within a signaling cascade. By quantifying the changes in the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway, researchers can assess the efficacy and mechanism of action of such targeted therapies. These application notes provide detailed protocols for treating cells with BEZ235 and subsequently performing Western blot analysis to measure the phosphorylation levels of key pathway proteins, including Akt, mTOR, S6 ribosomal protein (S6), and 4E-binding protein 1 (4E-BP1).
Mechanism of Action of BEZ235 in the PI3K Pathway
BEZ235 treatment is expected to decrease the phosphorylation of several key proteins in the PI3K/Akt/mTOR pathway. Studies have consistently shown that BEZ235 effectively reduces the phosphorylation of Akt at Ser473 and Thr308, mTOR at Ser2448, and downstream targets such as p70S6K and 4E-BP1.[1][6] This inhibition of the PI3K/mTOR pathway leads to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis in cancer cells.[1][5]
Data Presentation: Quantitative Analysis of Protein Phosphorylation after BEZ235 Treatment
The following table summarizes the expected outcomes on the phosphorylation of key PI3K pathway proteins following treatment with BEZ235, as documented in various studies. The extent of inhibition can be cell-type and dose-dependent.
| Cell Line | Treatment Concentration | Treatment Duration | p-Akt (Ser473) Change | p-mTOR Change | p-S6 Change | p-4E-BP1 Change | Reference |
| K562/A (Doxorubicin-resistant) | 200 nM | Not Specified | Significantly Decreased | Significantly Decreased | Significantly Decreased (p-p70S6K) | Significantly Decreased | [6] |
| Renal Cell Carcinoma (UMRC6, 786-0, UOK121) | 10-1000 nM | 48 hours | Decreased | Decreased | Not Specified | Not Specified | [7] |
| Thyroid Cancer (IHH4, K1, BCPAP, C643) | 200 nM | 6, 12, 24 hours | Decreased (Ser473 & Thr308) | Decreased | Not Specified | Not Specified | [2] |
| Breast Cancer Cells | 0-2000 nM | 6 hours | Decreased | Not Specified | Decreased | Decreased | [8] |
| Burkitt Lymphoma (CA46, RAJI) | 1-1000 nM | 24, 48, 72 hours | Decreased (Ser473 & Thr308) | Not Specified | Decreased (pRS6) | Not Specified | [5] |
| PROS Fibroblasts | 100 nM | 2 days | Decreased | Not Specified | Decreased | Not Specified | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR pathway indicating dual inhibition by BEZ235.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with BEZ235
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes or plates and grow to 70-80% confluency in standard growth medium.
-
BEZ235 Preparation: Prepare a stock solution of BEZ235 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM).
-
Treatment: Replace the existing medium with the BEZ235-containing medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protein Extraction
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish. A recommended modified RIPA buffer recipe for preserving phosphorylated proteins is as follows:
-
50 mM Tris-HCl (pH 8.0)
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
1 mM Phenylmethylsulfonyl fluoride (PMSF)
-
1X Protease Inhibitor Cocktail
-
1 mM Sodium orthovanadate (Na3VO4)
-
10 mM Sodium Fluoride (NaF)
-
5 mM Sodium pyrophosphate (Na4P2O7)
-
10 mM β-glycerophosphate[10]
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a Bradford or BCA protein assay, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA).
-
Measurement: Measure the absorbance of the standards and samples and calculate the protein concentration.
SDS-PAGE
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Running the Gel: Run the gel in 1X running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
Western Blotting
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-S6, anti-phospho-4E-BP1, and their total protein counterparts, as well as a loading control like β-actin or GAPDH) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and then to the loading control to determine the relative change in phosphorylation upon BEZ235 treatment.
References
- 1. phos-tag.com [phos-tag.com]
- 2. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. bio-rad.com [bio-rad.com]
- 5. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Cell Viability Assays with Dactolisib Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing colorimetric cell viability assays, specifically the MTT and CCK-8 assays, to evaluate the cytotoxic effects of Dactolisib Tosylate. Detailed protocols and data presentation guidelines are included to ensure robust and reproducible results.
Introduction to this compound
Dactolisib (also known as BEZ235) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] By targeting both PI3K and mTOR, key components of the PI3K/Akt/mTOR signaling pathway, Dactolisib effectively disrupts critical cellular processes such as cell growth, proliferation, survival, and apoptosis.[3][5][6] This pathway is frequently hyperactivated in various cancers, making Dactolisib a promising candidate for cancer therapy.[7][8] Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of Dactolisib on different cancer cell lines.
Principles of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) are two widely used colorimetric assays to assess cell viability.
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The insoluble formazan is then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[9][10]
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[11][12] The amount of formazan is directly proportional to the number of living cells and can be measured by absorbance.[12] The CCK-8 assay is generally considered more sensitive and less toxic than the MTT assay.[10]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dactolisib (BEZ235) in various human cancer cell lines, as determined by MTT and CCK-8 assays. This data provides a reference for expected potency and aids in the selection of appropriate concentration ranges for future experiments.
| Cell Line | Cancer Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | MTT | 72 | 0.56 | [4] |
| HepG2 | Hepatocellular Carcinoma | MTT | 72 | Not specified | [4] |
| HL-60 | Promyelocytic Leukemia | MTT | 48 | 0.91 | [4] |
| SU-DHL-6 | B-cell Lymphoma | CCK-8 | 72 | Not specified | [4] |
| SW-620 | Colorectal Adenocarcinoma | MTT | 48-72 | 0.87 | [4] |
| A172 | Glioblastoma | CCK-8 | 48 | ~0.02 | [13] |
| SHG44 | Glioma | CCK-8 | 48 | ~0.02 | [13] |
| T98G | Glioblastoma | CCK-8 | 48 | ~0.04 | [13] |
Experimental Protocols
I. General Recommendations for this compound Preparation
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO).[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the stock solution at -80°C for long-term storage and protected from light.[14]
-
Working Dilutions: On the day of the experiment, prepare working concentrations by diluting the stock solution in a complete cell culture medium.[14] Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
II. MTT Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium and incubate overnight (or until cells adhere).
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Dactolisib. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
III. CCK-8 Assay Protocol
This protocol provides a more streamlined approach to assessing cell viability.
Materials:
-
This compound stock solution
-
CCK-8 reagent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours.[11][16][17]
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[16][17]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[11][16][17][18] Be careful to avoid introducing bubbles.[11][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[11][16][17][18] The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[11][16][17][18]
Visualizations
The following diagrams illustrate the signaling pathway targeted by Dactolisib and the general workflows for the cell viability assays.
Caption: Dactolisib inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: General workflows for MTT and CCK-8 cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. dactolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 11. apexbt.com [apexbt.com]
- 12. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. ptglab.com [ptglab.com]
- 17. dojindo.co.jp [dojindo.co.jp]
- 18. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dactolisib Tosylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Dactolisib Tosylate, also known as BEZ235 Tosylate, is a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture experiments.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Synonyms | BEZ235 Tosylate, NVP-BEZ235 Tosylate | [1] |
| Molecular Formula | C₃₇H₃₁N₅O₄S | [1] |
| Molecular Weight | 641.74 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (up to 34 mg/mL or 52.98 mM) | [1][2] |
| Insoluble in water and ethanol | [5] |
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. A simplified representation of this pathway and the inhibitory action of Dactolisib is provided below.
Caption: Dactolisib inhibits PI3K and mTOR, blocking downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 6.4174 mg of this compound (Molecular Weight: 641.74 g/mol ).
-
Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 6.4174 mg of powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1]
Experimental Workflow for Cell Treatment
The following diagram illustrates the workflow from the prepared stock solution to the treatment of cells in culture.
Caption: Workflow for Dactolisib stock preparation and cell treatment.
Recommended Working Concentrations
The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each experimental system. The following table provides a range of concentrations reported in the literature.
| Cell Line | Assay | Working Concentration | Outcome | Source |
| Glioma stem cells | Proliferation | 10-320 µM | Dose-dependent growth inhibition | [6] |
| Glioma cells | Western Blot | 50 nM | Reduced phosphorylation of Akt | [7] |
| K562 and K562/A | Cell Viability | 25-1600 nM | Dose-dependent decrease in cell viability | [8][9] |
| Renal Cell Carcinoma (RCC) cells | Cell Viability | 10-1000 nM | Growth inhibition | [10] |
| PTEN-null cell lines (PC3M, U87MG) | Proliferation | GI₅₀ of 10-12 nM | Dose-dependent reduction in cell proliferation | [2] |
Note: It is recommended to perform a dose-response curve to determine the IC₅₀ or GI₅₀ for your specific cell line and assay.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. Adherence to these protocols will help ensure the accuracy and reproducibility of your experimental findings. Always refer to the manufacturer's safety data sheet (SDS) for safe handling procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dactolisib (Tosylate) - MedChem Express [bioscience.co.uk]
- 4. biocompare.com [biocompare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
Application Notes and Protocols: Dactolisib Tosylate in Combination with Radiotherapy for Glioblastoma (GBM) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard of care that includes surgical resection, radiotherapy, and chemotherapy with temozolomide (TMZ).[1][2] A key challenge in treating GBM is its resistance to therapy. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently overactivated in GBM and plays a crucial role in cell growth, proliferation, survival, and resistance to treatment.[1][3]
Dactolisib Tosylate (also known as NVP-BEZ235 or BEZ235) is a potent dual inhibitor of PI3K and mTOR.[4] By targeting these two key nodes in a critical survival pathway, Dactolisib has shown promise in preclinical studies as a cytotoxic agent and as a radiosensitizer in GBM cells.[1][2][5] These application notes provide a summary of the effects of Dactolisib in combination with radiotherapy on GBM cells and detailed protocols for key experimental assays.
Mechanism of Action
Dactolisib enhances the efficacy of radiotherapy in GBM through a dual mechanism:
-
Inhibition of the PI3K/Akt/mTOR Pathway: Dactolisib blocks the signaling cascade that promotes cell survival and proliferation, thereby lowering the threshold for radiation-induced cell death.[2] This leads to decreased cell viability, increased apoptosis, and reduced cell migration and invasion.[1][2]
-
Inhibition of the DNA Damage Response (DDR): Dactolisib has been shown to inhibit key kinases in the DNA damage response, namely DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) and ataxia-telangiectasia mutated (ATM).[5][6][7] These kinases are essential for repairing the DNA double-strand breaks induced by ionizing radiation. By inhibiting their function, Dactolisib prevents the repair of radiation-induced DNA damage, leading to the accumulation of lethal DNA lesions and enhanced tumor cell killing.[5][6]
The timing of Dactolisib administration relative to irradiation is a critical factor in its radiosensitizing effects. Studies have shown that administering Dactolisib shortly before and maintaining its presence after irradiation leads to a stronger radiosensitizing effect compared to pre-treatment alone.[8][9][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound in GBM Cell Lines
| Cell Line | Assay | Treatment | Concentration/Dose | Observation | Reference |
| A172, SHG44, T98G | Cell Viability (CCK-8) | Dactolisib | 10-80 nM | Dose-dependent decrease in cell viability. | [2][11] |
| A172 | Cell Viability (CCK-8) | Dactolisib + TMZ + RT | 20 nM Dactolisib, 100 µM TMZ, 2 Gy RT | Significant enhancement of viability reduction compared to TMZ+RT alone. | [2][11] |
| A172 | Apoptosis (Annexin V-FITC/PI) | Dactolisib + TMZ + RT | 20 nM Dactolisib, 100 µM TMZ, 2 Gy RT | 44.5 ± 3.5% apoptotic cells. | [2] |
| A172 | Apoptosis (Annexin V-FITC/PI) | TMZ + RT | 100 µM TMZ, 2 Gy RT | 30.3 ± 1.9% apoptotic cells. | [2] |
| SU-2 (GSCs) | Clonogenic Survival | Dactolisib + IR | 10 nM Dactolisib | Significant increase in radiation sensitivity. | [4] |
| U87, P3 | Cell Viability (MTS) | Dactolisib | IC50: 15.8 nM (U87), 12.7 nM (P3) | Potent inhibition of cell proliferation. | [12] |
Table 2: Effects of Dactolisib on Key Signaling Proteins in GBM Cells
| Cell Line | Treatment | Protein | Change | Reference |
| A172 | Dactolisib + TMZ + RT | p-AKT | Suppression | [2] |
| A172 | Dactolisib + TMZ + RT | mTOR | Suppression | [2] |
| A172 | Dactolisib + TMZ + RT | p27 | Increased expression | [2] |
| A172 | Dactolisib + TMZ + RT | Bcl-2 | Reduced levels | [2] |
| SU-2 (GSCs) | Dactolisib + IR | BID, Bax, active caspase-3 | Increased levels | [4] |
| SU-2 (GSCs) | Dactolisib + IR | Bcl-2 | Decreased level | [4] |
Mandatory Visualizations
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring cell reproductive death.
Materials:
-
GBM cell lines (e.g., U87, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
This compound
-
Irradiator (e.g., X-ray source)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
0.5% Crystal Violet staining solution
Protocol:
-
Cell Seeding:
-
Harvest GBM cells and perform a cell count.
-
Seed an appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose (higher doses require more cells). A typical range is 200-5000 cells per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.[13][14]
-
-
Treatment:
-
Treat the cells with the desired concentrations of this compound. It is recommended to add the drug 1 hour before irradiation and keep it in the culture medium for the duration of the experiment for optimal radiosensitization.[8][9]
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
Return the plates to the incubator and allow colonies to form over 10-14 days. Change the medium as needed.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 5-10 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 20-30 minutes.
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Treated and control GBM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Induce apoptosis in GBM cells by treating with Dactolisib and/or radiotherapy.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
γ-H2AX Foci Immunofluorescence Assay
This assay quantifies DNA double-strand breaks (DSBs) by detecting the phosphorylated form of histone H2AX (γ-H2AX), which accumulates at the sites of DSBs.
Materials:
-
GBM cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Fixation:
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates a higher level of DNA damage.
-
Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins in the signaling pathway.
Materials:
-
Treated and control GBM cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated and control GBM cells in lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
-
Conclusion
The combination of this compound and radiotherapy represents a promising therapeutic strategy for GBM. Dactolisib's ability to inhibit both the PI3K/mTOR survival pathway and the DNA damage response pathway provides a multi-pronged attack that enhances the cytotoxic effects of radiation. The protocols outlined above provide a framework for researchers to investigate this combination therapy further in a preclinical setting. Careful consideration of drug scheduling and dose is crucial for maximizing the therapeutic benefit.
References
- 1. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. oncotarget.com [oncotarget.com]
- 4. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. crpr-su.se [crpr-su.se]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic Assay [en.bio-protocol.org]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of BEZ235 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of BEZ235 (Dactolisib), a dual inhibitor of PI3K and mTOR, in preclinical research settings. The information compiled is based on a review of various preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Overview of BEZ235 In Vivo Applications
BEZ235 has been extensively evaluated in a variety of preclinical cancer models, demonstrating its potential as an anti-tumor agent. It primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Preclinical Animal Models and Tumor Types
BEZ235 has been tested in several rodent models, primarily mice, including various immunodeficient strains suitable for xenograft studies.
Commonly Used Mouse Strains:
-
Nude mice (athymic)
-
NOD SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
BALB/c nude mice
Tumor Models Investigated:
-
Breast Cancer: Including HER2-positive and models resistant to trastuzumab.[1]
-
Colorectal Cancer: Including models with wild-type PIK3CA.[2]
-
Gastric Cancer: Often in combination with other chemotherapeutic agents like nab-paclitaxel.[3]
-
Glioma: Intracranial xenograft models have been used to assess survival benefits.[4]
-
Hepatocellular Carcinoma: Investigated as a single agent and in combination with sorafenib.[5]
-
Nasopharyngeal Carcinoma: Both in vitro and in vivo models have been explored.[6]
-
Renal Cell Carcinoma: Multiple studies have evaluated its efficacy in xenograft models.
-
Retinal Neovascularization: A model for studying angiogenesis.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving BEZ235 administration.
Table 1: In Vivo Dosing Regimens and Administration Routes of BEZ235
| Animal Model | Tumor Type | Dose | Administration Route | Vehicle | Dosing Schedule | Reference |
| Nude mice | Renal Cell Carcinoma | 15 mg/kg | Oral Gavage | Not specified | Every 2 days | |
| Nude mice | Gastric Cancer (SNU16) | 10 mg/kg | Intraperitoneal | PBS | 2 times a week for 2 weeks | [3] |
| Genetically Engineered Mice | Colorectal Cancer | Not specified | Not specified | Not specified | Not specified | [2] |
| C57BL/6J mice | Retinal Neovascularization | 1 mg/kg or 10 mg/kg | Oral Gavage | DMSO and corn oil | Daily from P12 to P16 or P17 | [7] |
| SCID mice | Gastric Cancer (SNU16) | 10 mg/kg | Intraperitoneal | PBS | 2 times a week for 2 weeks | [3] |
| Nude mice | Hepatocellular Carcinoma (Huh7R) | 45 mg/kg | Oral Gavage | Saline | Daily for 4 weeks | |
| T41 transgenic mice | Alzheimer's Disease Model | 5 or 25 mg/kg | Oral Gavage | 10% 1-methyl-2-pyrrolidone in PEG 300 | Daily for 14 days | [8][9] |
| Nude mice | Glioma (U87) | 25 mg/kg or 45 mg/kg | Oral Gavage | NMP/PEG300 (1:9, v/v) | Daily for 5 days, 2 days off, for 4 weeks | [4] |
Table 2: In Vivo Efficacy of BEZ235 on Tumor Growth
| Tumor Type | Animal Model | BEZ235 Dose | % Tumor Growth Inhibition (TGI) or other efficacy measure | Combination Agent | Reference |
| Gastric Cancer (SNU16) | Nude mice | Not specified | 45.1% net TGI (p=0.0089) | None | [3] |
| Gastric Cancer (SNU16) | Nude mice | Not specified | 97% net TGI (p<0.0001) | nab-paclitaxel | [3] |
| Colorectal Cancer | Genetically Engineered Mice | Not specified | 43% decrease in tumor size (p=0.008) | None | [2] |
| Glioma (U87) | Nude mice | 25 mg/kg | Extended median survival by 7 days (p=0.025) | None | [4] |
| Glioma (U87) | Nude mice | 45 mg/kg | Extended median survival by 14 days (p=0.014) | None | [4] |
| RAS-Mutant Colorectal Carcinoma | Patient-Derived Xenografts | 40 mg/kg | Mean tumor growth of +71% (vs. +206% in placebo) | None | [10] |
| RAS-Mutant Colorectal Carcinoma | Patient-Derived Xenografts | 40 mg/kg | Mean tumor growth of +17% | AZD6244 | [10] |
Experimental Protocols
Vehicle Formulation and Preparation
The choice of vehicle is critical for the solubility and stability of BEZ235. Here are a few commonly used formulations:
Protocol 3.1.1: NMP/PEG300 Formulation [4]
-
Materials:
-
N-Methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
BEZ235 powder
-
-
Procedure:
-
Prepare a 10% NMP in PEG300 (v/v) solution. For example, to make 10 mL of the vehicle, mix 1 mL of NMP with 9 mL of PEG300.
-
Weigh the required amount of BEZ235 powder.
-
Dissolve the BEZ235 powder in the NMP/PEG300 vehicle.
-
Vortex or sonicate briefly to ensure complete dissolution. It is recommended to warm the solution in a water bath to aid dissolution.[11]
-
Prepare fresh daily before administration.[4]
-
Protocol 3.1.2: DMSO and Corn Oil Formulation [7]
-
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
BEZ235 powder
-
-
Procedure:
-
Dissolve the BEZ235 powder in a small volume of DMSO to create a stock solution.
-
Dilute the DMSO stock solution with corn oil to the final desired concentration.
-
Vortex thoroughly to ensure a uniform suspension.
-
Protocol 3.1.3: Multi-component Formulation for Oral Administration [11]
-
Materials:
-
BEZ235 powder
-
DMSO
-
PEG300
-
Tween 80
-
Deionized water (ddH2O)
-
-
Procedure (for 1 mL working solution):
-
Prepare a stock solution of BEZ235 in DMSO (e.g., 4.1 mg/mL).
-
Add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately.[11]
-
Administration Protocols
Protocol 3.2.1: Oral Gavage in Mice
-
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for mice).
-
Syringe (1 mL or smaller).
-
BEZ235 formulation.
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body of the mouse should be supported.
-
Introduce the gavage needle into the mouth, slightly to one side to avoid the trachea.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. If resistance is met, do not force it.
-
Once the needle is in the stomach (the ball tip should be palpable just below the sternum), slowly administer the BEZ235 solution.
-
Withdraw the needle gently in a single, smooth motion.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the lungs.
-
Protocol 3.2.2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Appropriately sized needle (e.g., 25-27 gauge).
-
Syringe (1 mL or smaller).
-
BEZ235 formulation.
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. The head should be tilted slightly downwards.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back into the syringe.
-
If the aspiration is clear, slowly inject the BEZ235 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
BEZ235 Mechanism of Action: PI3K/Akt/mTOR Pathway
BEZ235 is a dual inhibitor that targets both PI3K and mTOR, two key kinases in a critical signaling pathway that regulates cell growth, proliferation, survival, and metabolism.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of BEZ235.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of BEZ235 in a xenograft mouse model.
Caption: General workflow for a preclinical in vivo efficacy study of BEZ235.
References
- 1. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual PI3K/mTOR inhibitor NVP-BEZ235 induces tumor regression in a genetically engineered mouse model of PIK3CA wild-type colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Preclinical evaluation of the mTOR-PI3K inhibitor BEZ235 in nasopharyngeal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Retinal Neovascularization by BEZ235: Targeting the Akt/4EBP1/Cyclin D1 Pathway in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BEZ235 (Dactolisib) Has Protective Effects in a Transgenic Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
Application Notes: Immunohistochemical Analysis of PI3K Pathway Modulation by BEZ235
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BEZ235, also known as Dactolisib, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] By targeting both PI3K and mTOR, BEZ235 effectively blocks the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common event in various human cancers, making it a key target for therapeutic intervention.[4][5][6] Immunohistochemistry (IHC) is a powerful technique to assess the pharmacodynamic effects of BEZ235 in tumor tissues by visualizing the inhibition of key downstream pathway markers. This document provides detailed protocols for the IHC staining of phosphorylated AKT (p-AKT Ser473) and phosphorylated S6 ribosomal protein (p-S6 Ser235/236), two critical biomarkers for assessing BEZ235 activity.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[4][5] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 subsequently phosphorylates S6 kinase (S6K) and 4E-BP1, leading to the promotion of protein synthesis and cell growth. BEZ235 exerts its anti-tumor effects by inhibiting both PI3K and mTOR, thus blocking signaling at two critical nodes of this pathway.[1]
Caption: PI3K/AKT/mTOR Signaling Pathway and points of inhibition by BEZ235.
Quantitative Analysis of BEZ235-Induced Biomarker Modulation
Treatment with BEZ235 leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. The following tables summarize the observed changes in p-AKT (Ser473) and p-S6 (Ser235/236) levels in various tumor models following BEZ235 administration.
Table 1: Reduction in p-AKT (Ser473) Staining in BEZ235-Treated Tumors
| Tumor Type | Model | Treatment Details | Reduction in p-AKT (Ser473) | Reference |
| Gastric Cancer | NCI-N87 Xenograft | BEZ235 | Significant suppression | [7] |
| Gastric Cancer | Patient-Derived Xenograft | BEZ235 | Effective suppression | [7] |
| HER2+ Breast Cancer | Xenograft Models | BEZ235 | Decreased IHC expression | [3] |
| Pancreatic Cancer | Orthotopic Xenografts | Acute single dose of BEZ235 | Decreased phosphorylation | [8] |
Table 2: Reduction in p-S6 (Ser235/236) Staining in BEZ235-Treated Tumors
| Tumor Type | Model | Treatment Details | Reduction in p-S6 (Ser235/236) | Reference |
| Gastric Cancer | NCI-N87 Xenograft | BEZ235 | Significant suppression | [7] |
| Gastric Cancer | Patient-Derived Xenograft | BEZ235 | Effective suppression | [7] |
| HER2+ Breast Cancer | Xenograft Models | BEZ235 | Decreased IHC expression | [3] |
| Pancreatic Cancer | Orthotopic Xenografts | Acute single dose of BEZ235 | Inhibition of phosphorylation | [8] |
Experimental Workflow for IHC Analysis
The following diagram outlines the major steps involved in the immunohistochemical analysis of PI3K pathway markers in tumor tissues.
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissues.
Detailed Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of p-AKT (Ser473) and p-S6 (Ser235/236) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol 1: Immunohistochemistry for Phospho-AKT (Ser473)
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0 or 1mM EDTA, pH 8.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Hydrogen Peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5-10 minutes each.
-
Immerse slides in 100% ethanol twice for 3-5 minutes each.
-
Immerse slides in 95% ethanol for 3-5 minutes.
-
Immerse slides in 80% ethanol for 3-5 minutes.
-
Immerse slides in 70% ethanol for 3-5 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a container with Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C for 20-40 minutes using a microwave, pressure cooker, or water bath.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS three times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with the blocking solution for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-AKT (Ser473) antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate slides with the Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the DAB substrate-chromogen solution and incubate for 2-10 minutes, or until the desired brown color intensity is achieved.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate the slides through graded ethanol solutions and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phospho-S6 Ribosomal Protein (Ser235/236)
Materials:
-
Same as for Protocol 1, with the exception of the primary antibody.
-
Primary antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
Procedure: The procedure for p-S6 (Ser235/236) staining is identical to that for p-AKT (Ser473), with the substitution of the primary antibody in step 5.
-
Follow steps 1-4 as described in Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-S6 (Ser235/236) antibody to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Follow steps 6-8 as described in Protocol 1.
Data Interpretation and Scoring
The results of the IHC staining should be evaluated by a qualified pathologist. Staining intensity and the percentage of positive tumor cells can be scored to provide a semi-quantitative analysis. A common scoring method is the H-score, which is calculated by multiplying the staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong) by the percentage of stained cells. A significant decrease in the H-score for p-AKT and p-S6 in BEZ235-treated tumors compared to control tumors indicates effective pathway inhibition.
Conclusion
Immunohistochemistry is an invaluable tool for assessing the in-situ pharmacodynamic effects of BEZ235 on the PI3K/AKT/mTOR signaling pathway in tumors. The protocols and information provided herein offer a comprehensive guide for researchers to effectively monitor the activity of this dual PI3K/mTOR inhibitor in preclinical and clinical settings. Consistent and well-validated IHC procedures are crucial for obtaining reliable data to inform drug development and patient stratification strategies.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual PI3K/mTOR inhibitor BEZ235 exerts extensive antitumor activity in HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dactolisib Tosylate solubility issues and best solvent to use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and optimal solvent use for Dactolisib Tosylate (also known as BEZ235 Tosylate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is the tosylate salt form of Dactolisib, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] It functions by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4] Dysregulation of this pathway is common in many cancers, making Dactolisib a subject of interest in oncology research.[5]
Q2: What are the main solubility challenges with this compound?
A2: this compound is a poorly soluble compound in aqueous solutions. It is practically insoluble in water and ethanol.[1][6] This presents a significant challenge for its use in in vitro and in vivo experiments, requiring careful selection of solvents and preparation techniques to achieve desired concentrations and maintain stability.
Q3: What is the best solvent to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for dissolving this compound for in vitro studies.[1][2] For in vivo applications, a co-solvent system is typically required.
Q4: How should I store this compound and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][7] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | This compound is poorly soluble in water. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution (while considering cellular toxicity). - Use a co-solvent system if compatible with your experimental setup. - For in vivo studies, use a recommended formulation with surfactants and co-solvents. |
| Difficulty dissolving the powder in DMSO | The compound may not be dissolving completely at the desired concentration. The quality of the DMSO might be compromised. | - Gently warm the solution and/or use sonication to aid dissolution.[2][7] - Ensure you are using fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce solubility.[1][6] - Do not exceed the maximum solubility limit in DMSO. |
| Cloudiness or precipitation in in vivo formulations | The components of the co-solvent system may not be mixed properly, or the compound has precipitated out of the solution. | - Ensure the solvents are added in the correct order and mixed thoroughly at each step.[1] - Prepare the formulation fresh before each use.[7][8] - Use sonication to create a homogenous suspension if a clear solution is not achievable.[2] |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (In Vitro) | Notes |
| DMSO | 33-34 mg/mL[1][2] | The most effective solvent for creating stock solutions. Fresh, anhydrous DMSO is recommended.[1][6] Warming and sonication can aid dissolution.[2] |
| Water | Insoluble[1][6] | |
| Ethanol | Insoluble[1][6] | |
| DMF | Up to 10 mg/mL | Requires heating to 75°C and dissolves slowly.[9] |
| 4-Methylpyridine | 3 mg/mL[6] | |
| 5% TFA | 1.67 mg/mL[6] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 33 mg/mL).
-
Vortex the solution to mix. If necessary, gently warm the vial or use a sonicator bath to ensure complete dissolution.
-
Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of this compound Formulation for In Vivo Oral Administration
This protocol describes the preparation of a common co-solvent formulation for oral gavage.
-
Materials:
-
This compound stock solution in DMSO (e.g., 33 mg/mL)
-
PEG300
-
Tween 80
-
Deionized water (ddH₂O) or saline
-
Sterile tubes for mixing
-
-
Procedure (for a 1 mL working solution): [1]
-
Start with 50 µL of a 33 mg/mL clarified DMSO stock solution of this compound.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
-
Visualizations
Caption: Dactolisib inhibits the PI3K/mTOR signaling pathway.
Caption: General workflow for preparing this compound.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Dactolisib (Tosylate) - MedChem Express [bioscience.co.uk]
- 4. This compound | C37H31N5O4S | CID 49803145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. msesupplies.com [msesupplies.com]
Technical Support Center: Overcoming BEZ235-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage toxicities associated with the dual PI3K/mTOR inhibitor, BEZ235, in animal models.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding BEZ235 and its associated toxicities.
Q1: What is BEZ235 and what is its mechanism of action?
A1: BEZ235, also known as Dactolisib, is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It competitively binds to the ATP-binding site of these kinases, inhibiting both the PI3K/AKT/mTOR signaling pathway and its downstream effectors. This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is common in many cancers.
Q2: What are the most common toxicities observed with BEZ235 in animal models?
A2: The most frequently reported toxicities in animal models include hyperglycemia, gastrointestinal issues such as diarrhea and mucositis, fatigue, skin rash, and weight loss.[1][2] These are often dose-limiting and are considered on-target effects due to the inhibition of the PI3K/mTOR pathway in healthy tissues.[2]
Q3: Are there alternative dosing strategies to mitigate BEZ235 toxicity?
A3: Yes, intermittent dosing schedules, which incorporate "drug holidays," are a potential strategy to reduce toxicity. This approach may allow for recovery from adverse effects while still maintaining anti-tumor efficacy. While specific intermittent schedules for BEZ235 in animal models are not extensively documented in publicly available literature, the concept is a recognized strategy for managing toxicities of targeted therapies.[3]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues encountered during BEZ235 experiments.
Guide 1: BEZ235 Formulation and Administration
Problem: Difficulty with BEZ235 solubility and preparation for oral gavage in mice.
Solution:
-
Recommended Vehicle: A common and effective vehicle for BEZ235 is a solution of 10% N-Methyl-2-pyrrolidone (NMP) and 90% Polyethylene glycol 300 (PEG300).[4]
-
Step-by-Step Formulation Protocol:
-
Weigh the required amount of BEZ235 powder.
-
Dissolve the powder in the calculated volume of NMP. Sonication can be used to aid dissolution.
-
Once fully dissolved in NMP, add the calculated volume of PEG300 and mix thoroughly.
-
Prepare the formulation fresh daily for dosing.[4]
-
Table 1: Example BEZ235 Formulation for a 45 mg/kg Dose in Mice
| Parameter | Value |
| Mouse Body Weight | 25 g |
| Dosage | 45 mg/kg |
| Total BEZ235 per mouse | 1.125 mg |
| Dosing Volume | 100 µL (0.1 mL) |
| Concentration of Dosing Solution | 11.25 mg/mL |
| Volume of NMP (10%) | 10 µL |
| Volume of PEG300 (90%) | 90 µL |
Note: Adjust volumes based on the number of animals and required dosage.
Guide 2: Management of BEZ235-Induced Hyperglycemia
Problem: Development of hyperglycemia in mice following BEZ235 administration.
Solution:
-
Monitoring:
-
Establish a baseline blood glucose level before starting BEZ235 treatment.
-
Monitor blood glucose levels regularly (e.g., 2-3 times per week) via tail vein sampling using a standard glucometer.
-
Increase monitoring frequency if hyperglycemia is detected.
-
-
Management with Metformin:
-
Initiation: Consider initiating metformin treatment when fasting blood glucose levels consistently exceed a predetermined threshold (e.g., >200 mg/dL).
-
Dosage: Metformin can be administered to mice at a dose of 150-300 mg/kg daily via oral gavage.
-
Timing: Studies suggest that administering metformin 30-60 minutes before the glucose challenge (or in this case, potentially before BEZ235 administration if it induces post-dosing hyperglycemia) can be more effective at controlling blood glucose levels.[5][6][7]
-
-
Supportive Care:
-
Ensure animals have free access to water to prevent dehydration, a common complication of hyperglycemia.
-
Experimental Workflow for Managing Hyperglycemia
Workflow for monitoring and managing BEZ235-induced hyperglycemia.
Guide 3: Management of BEZ235-Induced Gastrointestinal Toxicity (Diarrhea and Mucositis)
Problem: Mice exhibiting signs of diarrhea and/or oral mucositis.
Solution:
-
Monitoring and Scoring:
-
Diarrhea: Visually inspect the cage and the animal's perianal region daily. Use a scoring system to quantify the severity.
-
Oral Mucositis: Visually inspect the oral cavity of anesthetized mice every 2-3 days. A scoring system based on erythema, edema, and ulceration can be used.
-
Table 2: Diarrhea Scoring System for Mice
| Score | Stool Consistency | Perianal Staining |
| 0 | Well-formed, solid pellets | None |
| 1 | Soft, poorly formed pellets | Minimal staining |
| 2 | Pasty, semi-liquid stool | Moderate staining |
| 3 | Watery, liquid stool | Severe staining |
Table 3: Oral Mucositis Scoring System for Mice
| Score | Clinical Observation |
| 0 | Normal mucosa |
| 1 | Mild erythema and edema |
| 2 | Moderate erythema and edema, small erosions |
| 3 | Severe erythema and edema, distinct ulceration |
| 4 | Severe, extensive, and deep ulceration |
-
Supportive Care:
-
Hydration: For animals with diarrhea, provide supplemental hydration. This can be in the form of hydrogels or subcutaneous injections of sterile saline.
-
Nutrition: For animals with weight loss or mucositis, provide a soft, palatable, high-calorie dietary supplement.[8] Ensure easy access to food and water.
-
Anti-diarrheal Medication: In severe cases, consult with a veterinarian about the use of anti-diarrheal agents like loperamide.[9]
-
Guide 4: Monitoring BEZ235-Induced Weight Loss
Problem: Significant body weight loss in mice during BEZ235 treatment.
Solution:
-
Monitoring:
-
Record the body weight of each mouse at least three times per week.
-
A weight loss of 15-20% from baseline is often considered a humane endpoint and may require intervention or cessation of treatment.
-
-
Management:
-
Nutritional Support: Provide high-calorie dietary supplements as mentioned in Guide 3.[8]
-
Dose Modification: If weight loss is severe and progressive, consider reducing the dose of BEZ235 or implementing an intermittent dosing schedule.
-
Logical Relationship for Managing Weight Loss
Decision tree for managing BEZ235-induced weight loss in mice.
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing BEZ235 activity and toxicity.
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
Objective: To confirm the on-target activity of BEZ235 by assessing the phosphorylation status of downstream effectors of the PI3K/mTOR pathway in tumor tissue.
Materials:
-
Tumor tissue from BEZ235- and vehicle-treated animals
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-Akt (Ser473), Akt, p-S6 (Ser240/244), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Excise tumors from euthanized animals at a specified time point after the final BEZ235 dose (e.g., 1-2 hours).
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
BEZ235 Signaling Pathway
Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by BEZ235.
This technical support guide is intended to provide general guidance. Specific experimental conditions and animal welfare considerations should always be reviewed and approved by the institution's Animal Care and Use Committee (IACUC).
References
- 1. Diet composition as a source of variation in experimental animal models of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Understanding of Metformin Effect on the Control of Hyperglycemia in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. Impact of the timing of metformin administration on glycaemic and glucagon-like peptide-1 responses to intraduodenal glucose infusion in type 2 diabetes: a double-blind, randomised, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetologia-journal.org [diabetologia-journal.org]
- 8. clearh2o.com [clearh2o.com]
- 9. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dactolisib Tosylate In Vitro Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Dactolisib Tosylate (also known as BEZ235) in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] It specifically targets the ATP-binding cleft of these enzymes, effectively blocking the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[1][2][4] Dactolisib inhibits all class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2.[5][6]
Q2: What is the typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. However, a general starting range for in vitro experiments is between 10 nM and 1000 nM.[7] For many cancer cell lines, dose-dependent effects on cell viability are observed within the 10 nM to 80 nM range.[8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro use, it is recommended to prepare a stock solution of 10 mmol/L in DMSO.[3] To ensure solubility, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[9] The stock solution should be stored at -20°C.[3] For working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays.
-
Possible Cause 1: Suboptimal drug concentration.
-
Solution: Perform a dose-response curve to determine the IC50 value for your specific cell line. A typical concentration range to test is from 1 nM to 10 µM.
-
-
Possible Cause 2: Drug instability in culture medium.
-
Solution: Prepare fresh dilutions of this compound from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell line-specific resistance.
-
Solution: Investigate the mutation status of the PI3K/mTOR pathway in your cell line (e.g., PTEN, PIK3CA mutations). Some mutations may confer resistance. Consider using combination therapies to overcome resistance.[4]
-
Issue 2: Difficulty in interpreting Western blot results.
-
Possible Cause 1: No change in phosphorylation of downstream targets (e.g., p-Akt, p-S6K).
-
Solution:
-
Confirm the activity of your this compound by testing it in a sensitive cell line.
-
Increase the concentration of the inhibitor.
-
Check the time course of your experiment; inhibition of phosphorylation can be transient. A time-course experiment (e.g., 2, 6, 24, 48 hours) is recommended.[9]
-
-
-
Possible Cause 2: Unexpected increase in phosphorylation of some pathway components.
-
Solution: This could be due to feedback activation of compensatory signaling pathways.[10] For instance, inhibition of mTORC1 can sometimes lead to feedback activation of Akt. Analyze multiple nodes in the pathway to get a complete picture.
-
-
Possible Cause 3: Non-specific bands or high background.
-
Solution:
-
Optimize your antibody concentrations.
-
Ensure proper blocking and washing steps in your Western blot protocol.
-
Use a fresh sample and add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation or dephosphorylation.[11]
-
-
Issue 3: Drug precipitation in the culture medium.
-
Possible Cause: Poor solubility of this compound at the working concentration.
-
Solution:
-
Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare the final dilution in pre-warmed culture medium and mix thoroughly.
-
If solubility issues persist, consider using a different formulation or consulting the manufacturer's specific instructions.[9]
-
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CCK-8/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours at 37°C.[8]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. A common concentration range to test is 10 nM to 80 nM, but this can be adjusted based on the cell line.[8] Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., the IC50 concentration determined in Protocol 1) for a specified time (e.g., 2, 6, or 24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for PI3Kα | 4 nM | [5][6] |
| IC50 for PI3Kβ | 75 nM | [5][6] |
| IC50 for PI3Kγ | 7 nM | [5][6] |
| IC50 for PI3Kδ | 5 nM | [5][6] |
| IC50 for mTOR | 20.7 nM | [12] |
| GI50 in PTEN-null PC3M cells | 10-12 nM | [13] |
| GI50 in PTEN-null U87MG cells | 10-12 nM | [13] |
| Effective concentration in GBM cell lines | 10-80 nM | [8] |
Visualizations
Caption: Dactolisib inhibits the PI3K/mTOR signaling pathway.
Caption: Workflow for optimizing Dactolisib concentration.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]
- 8. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. LabXchange [labxchange.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Off-Target Effects of BEZ235 in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PI3K/mTOR inhibitor, BEZ235. Understanding the on- and off-target effects of this compound is critical for accurate data interpretation and experimental design.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with BEZ235, with a focus on its off-target effects.
| Problem ID | Issue | Potential Cause(s) | Recommended Action(s) |
| BEZ-TS-001 | Unexpectedly high cell survival or resistance to BEZ235-induced apoptosis. | Cytoprotective Autophagy: BEZ235 is a potent inducer of autophagy. In many cell types, this autophagic response can be a pro-survival mechanism, helping cells to cope with the metabolic stress induced by PI3K/mTOR inhibition.[1][2] | 1. Assess Autophagy Levels: Monitor autophagy induction by Western blot for LC3-I to LC3-II conversion and p62 degradation, or by immunofluorescence for LC3 puncta formation.[3] 2. Inhibit Autophagy: Co-treat cells with BEZ235 and an autophagy inhibitor such as 3-methyladenine (3-MA) or chloroquine (CQ). An enhanced apoptotic effect upon autophagy inhibition would confirm cytoprotective autophagy. |
| BEZ-TS-002 | Discrepancy between in vitro and in vivo efficacy of BEZ235. | 1. Pharmacokinetics/Pharmacodynamics (PK/PD): Poor bioavailability, rapid metabolism, or inability to reach effective concentrations in the tumor microenvironment can limit in vivo efficacy. 2. Tumor Microenvironment: Factors within the tumor microenvironment not present in in vitro cultures can confer resistance. 3. Toxicity: Off-target effects can lead to systemic toxicity in animal models, necessitating dose reductions to sub-optimal levels.[4][5] | 1. PK/PD Studies: If possible, conduct pharmacokinetic studies to determine BEZ235 concentrations in plasma and tumor tissue. 2. Surrogate Tissue Analysis: Analyze surrogate tissues (e.g., skin) for target engagement (e.g., inhibition of p-S6) to confirm drug activity at a given dose.[6] 3. Dose-Response Studies: Perform careful dose-escalation studies in animal models to find the maximum tolerated dose (MTD) and assess efficacy at that dose. |
| BEZ-TS-003 | Paradoxical activation of upstream signaling pathways (e.g., increased p-AKT) after prolonged or low-dose BEZ235 treatment. | Feedback Loop Activation: Inhibition of mTORC1 can lead to a feedback activation of PI3K signaling through the release of negative feedback loops involving IRS-1.[6][7] This can result in the rebound activation of AKT. | 1. Time-Course and Dose-Response Western Blots: Perform detailed time-course (e.g., 1, 6, 24, 48 hours) and dose-response experiments to characterize the kinetics of this feedback activation.[8] 2. Higher Concentrations: Using higher concentrations of BEZ235 may be sufficient to block this feedback-driven AKT activation.[6][8] 3. Combination Therapy: Consider combining BEZ235 with an inhibitor of the upstream receptor tyrosine kinase (RTK) that may be driving the feedback loop. |
| BEZ-TS-004 | Enhanced sensitivity to radiation or DNA-damaging agents in BEZ235-treated cells. | Inhibition of DNA Damage Repair: BEZ235 has been shown to be a potent inhibitor of the DNA damage response (DDR) kinases ATM and DNA-PKcs.[9][10][11] This off-target effect impairs both non-homologous end joining (NHEJ) and homologous recombination (HR), the two major DNA double-strand break (DSB) repair pathways.[9] | 1. Assess DSB Repair: Monitor the resolution of γH2AX or 53BP1 foci after irradiation in the presence or absence of BEZ235.[10] 2. Western Blot for DDR Markers: Analyze the phosphorylation status of ATM and DNA-PKcs targets (e.g., Chk2, KAP-1) following DNA damage.[12] 3. Leverage as a Therapeutic Strategy: This off-target effect can be exploited to sensitize resistant tumors to radiotherapy or chemotherapy. |
| BEZ-TS-005 | Alterations in the cell cycle profile, such as G1 or G2/M arrest, that may vary between cell lines. | Context-Dependent Cell Cycle Regulation: BEZ235's impact on the cell cycle is cell-type specific and can involve the modulation of various cell cycle regulators like cyclin D1, p21, and p27.[13][14][15][16] | 1. Detailed Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to accurately quantify cell cycle phases.[13][17] 2. Western Blot for Cell Cycle Proteins: Analyze the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, CDK inhibitors) to elucidate the mechanism of cell cycle arrest in your specific model.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of BEZ235?
A1: BEZ235 is a dual inhibitor of Class I PI3K and mTOR (mTORC1 and mTORC2). Its on-target effects include the inhibition of key downstream signaling molecules such as AKT, S6 ribosomal protein (S6RP), and 4E-binding protein 1 (4EBP1).[6][18] This leads to reduced cell proliferation, survival, and growth.
Q2: My results show BEZ235 is inducing autophagy. Is this a pro-survival or pro-death signal?
A2: The role of autophagy in response to BEZ235 is context-dependent.[2] It can be a cytoprotective mechanism that allows cells to survive the metabolic stress of PI3K/mTOR inhibition. In this case, inhibiting autophagy will enhance BEZ235's cytotoxic effects. Conversely, in some contexts, excessive autophagy can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis.[1] To determine the role of autophagy in your system, it is recommended to use autophagy inhibitors and assess the impact on cell viability and apoptosis (see Troubleshooting Guide: BEZ-TS-001).
Q3: I am observing effects of BEZ235 at nanomolar concentrations. Is this consistent with its known potency?
A3: Yes, BEZ235 is a potent inhibitor with IC50 values in the low nanomolar range for PI3K isoforms and mTOR.[6] Significant inhibition of cell proliferation and downstream signaling is expected at concentrations between 50 nM and 500 nM in sensitive cell lines.[16][19]
Q4: Can BEZ235 affect other signaling pathways besides PI3K/mTOR?
A4: Yes, in addition to its off-target effects on DNA damage repair kinases, BEZ235 can also modulate other pathways, though often indirectly. For instance, there can be crosstalk with the MAPK/ERK pathway.[20] The specific effects can be cell-type dependent. It is advisable to profile the activation status of other major signaling pathways if you observe unexpected phenotypes.
Q5: Are there known mechanisms of resistance to BEZ235?
A5: Resistance to BEZ235 can arise from several mechanisms, including the activation of bypass signaling pathways (e.g., MAPK/ERK), mutations in downstream effectors of the PI3K/mTOR pathway, or the induction of strong cytoprotective autophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/mTOR Pathway Inhibition
This protocol details the steps for assessing the phosphorylation status of key proteins in the PI3K/mTOR pathway following BEZ235 treatment.
Materials:
-
BEZ235 (stock solution in DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser240/244), anti-S6, anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of BEZ235 or vehicle (DMSO) for the specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Place the culture dish on ice, wash cells with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes how to quantify apoptosis in BEZ235-treated cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
BEZ235 (stock solution in DMSO)
-
Cell culture reagents
-
Annexin V-FITC/APC Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BEZ235 or vehicle (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Immunofluorescence for Autophagy (LC3 Puncta Formation)
This protocol details the visualization of autophagy by staining for the autophagosome marker LC3.
Materials:
-
BEZ235 (stock solution in DMSO)
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LC3)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Plate cells on coverslips and treat with BEZ235 or vehicle (DMSO) for the desired duration. You may include a positive control for autophagy induction (e.g., starvation) and a negative control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Autophagy is indicated by the formation of distinct punctate structures (LC3 puncta) in the cytoplasm. Quantify the number of puncta per cell or the percentage of cells with puncta.[23][24]
Visualizations
Caption: On-target signaling pathway of BEZ235.
Caption: Key off-target effects of BEZ235.
Caption: Troubleshooting workflow for unexpected cell survival.
References
- 1. Development & Reproduction [ksdb.org]
- 2. Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. BEZ235: When Promising Science Meets Clinical Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockage of Autophagy Rescues the Dual PI3K/mTOR Inhibitor BEZ235-induced Growth Inhibition of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 19. NVP-BEZ235 or JAKi Treatment leads to decreased survival of examined GBM and BBC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer [medsci.org]
- 21. bio-rad.com [bio-rad.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
How to minimize BEZ235 degradation in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of BEZ235, with a focus on minimizing its degradation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for BEZ235?
A1: BEZ235 solid is stable for at least four years when stored at -20°C under desiccating conditions.[1][2] For short-term storage, -20°C is also appropriate.
Q2: How should I prepare BEZ235 stock solutions?
A2: It is recommended to prepare stock solutions of BEZ235 in anhydrous DMSO.[3][4] For long-term storage of stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles and store at -80°C for up to a year.[3] For shorter periods (up to one month), storage at -20°C is acceptable.[3]
Q3: Can I use other solvents to dissolve BEZ235?
A3: While DMSO is the most common solvent, BEZ235 is also soluble in chloroform at 1 mg/ml.[1] However, for cell-based assays, DMSO is the preferred solvent. Always use fresh, high-quality DMSO as moisture can reduce solubility.[3]
Q4: Is BEZ235 sensitive to light or temperature fluctuations?
A4: While specific data on light sensitivity is limited in the provided results, it is a general best practice for all chemical compounds to be stored protected from light. Temperature fluctuations should be minimized, especially for stock solutions, by avoiding repeated freeze-thaw cycles.[3]
Q5: What are the known degradation pathways for BEZ235?
A5: While specific chemical degradation pathways are not extensively detailed in the search results, instability can be inferred from handling recommendations. Degradation is likely to be accelerated by moisture, repeated changes in temperature, and prolonged storage in solution at room temperature. The compound's stability is significantly better in solid form and when stored at low temperatures.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | BEZ235 degradation due to improper storage or handling. | Ensure BEZ235 solid is stored at -20°C under dry conditions. Prepare fresh stock solutions in anhydrous DMSO and store in aliquots at -80°C. Avoid multiple freeze-thaw cycles. |
| Precipitation of BEZ235 in media | Low solubility or use of old/wet DMSO. | Prepare fresh stock solutions in high-quality, anhydrous DMSO. When diluting into aqueous media, ensure rapid and thorough mixing. If precipitation persists, consider using a slightly higher percentage of DMSO in the final culture medium (while considering vehicle controls). |
| Loss of compound activity over time | Degradation of BEZ235 in stock solutions. | Prepare smaller, single-use aliquots of the stock solution to minimize the number of times the main stock is handled. Use stock solutions within the recommended time frame (1 month at -20°C, 1 year at -80°C).[3] |
| Toxicity observed in control cells | High concentration of DMSO vehicle or BEZ235 degradation products. | Use the lowest effective concentration of BEZ235 and ensure the final DMSO concentration in the culture medium is non-toxic (typically <0.5%). Always include a vehicle-only control in your experiments. |
Data Presentation
Table 1: BEZ235 Storage and Stability Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1] | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -80°C | 1 year[3] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution (in DMSO) | -20°C | 1 month[3] | Suitable for shorter-term use. |
Experimental Protocols
Protocol 1: Preparation of BEZ235 Stock Solution
-
Materials:
-
BEZ235 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the BEZ235 vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Cell Treatment with BEZ235
-
Materials:
-
BEZ235 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
-
Procedure:
-
Thaw a single aliquot of the BEZ235 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of BEZ235 or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: BEZ235 inhibits the PI3K/mTOR signaling pathway.
References
Technical Support Center: Addressing Limited Oral Bioavailability of Dactolisib in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the limited oral bioavailability of Dactolisib (also known as BEZ235) in in vivo experiments.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Question: We are observing low and highly variable plasma concentrations of Dactolisib in our animal models after oral gavage. What are the potential causes and how can we improve our results?
Answer:
Low and variable oral bioavailability is a known challenge with Dactolisib.[1][2][3] This is likely due to a combination of factors including its poor aqueous solubility and potential gastrointestinal toxicity.[1][2] Here are some troubleshooting steps to consider:
1. Formulation Strategy:
The formulation of Dactolisib is critical for achieving adequate oral absorption. A simple suspension in an aqueous vehicle is likely to result in poor bioavailability. Consider the following formulation strategies:
-
Co-solvent Systems: For preclinical studies, Dactolisib has been administered as a solution or suspension in vehicles containing co-solvents and surfactants.
-
Solid Dispersions: In clinical trials, a solid dispersion system (SDS) sachet formulation of Dactolisib has been used to improve its pharmacokinetic properties compared to a hard gelatin capsule.[2] While the exact composition of the clinical SDS is proprietary, this approach generally involves dispersing the drug in a polymer matrix at a molecular level to enhance dissolution.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[6][7] This can improve the solubility and absorption of lipophilic drugs like Dactolisib.[6][7]
2. Particle Size Reduction:
For suspension formulations, reducing the particle size of the Dactolisib powder can increase the surface area for dissolution. Techniques like micronization or nanomilling can be explored.
3. Dose and Administration Technique:
-
Dose Volume: Ensure you are using an appropriate dose volume for the animal model (e.g., 10 mL/kg for rats).[4]
-
Gavage Technique: Improper oral gavage technique can lead to variability. Ensure consistent administration into the stomach and minimize stress to the animals.
4. Animal Model Considerations:
-
Fasting Status: The presence of food in the stomach can significantly impact the absorption of poorly soluble drugs. Standardize the fasting period for your animals before dosing.
-
Gastrointestinal pH: The solubility of Dactolisib may be pH-dependent. Consider the gastrointestinal pH of your animal model and how it might affect drug dissolution.
Issue 2: Difficulty in Preparing a Homogeneous and Stable Formulation for Oral Dosing
Question: We are struggling to prepare a consistent suspension of Dactolisib for our in vivo studies. The compound keeps crashing out of solution or the suspension is not uniform. What are some best practices for formulation preparation?
Answer:
Preparing a stable and homogeneous formulation of a poorly soluble compound like Dactolisib is crucial for accurate dosing. Here are some recommendations:
1. Vehicle Selection and Preparation:
-
For Co-solvent Systems (e.g., NMP/PEG300):
-
For Suspension Systems (e.g., Methylcellulose/Tween® 20):
-
Prepare the vehicle by first dissolving the Tween® 20 in water.
-
Then, slowly add the methylcellulose while stirring to avoid clumping. Allow it to hydrate fully, which may take some time.
-
Triturate the Dactolisib powder with a small amount of the vehicle to create a smooth paste before gradually adding the remaining vehicle to achieve the final concentration. This helps in achieving a uniform particle dispersion.
-
-
For all formulations, it is recommended to prepare them fresh daily and use them immediately. [8]
2. Homogeneity Assessment:
Before dosing, visually inspect the formulation for any signs of precipitation or non-uniformity. If it is a suspension, ensure it is well-mixed before drawing each dose.
3. Solubility Enhancement:
If precipitation is a persistent issue, you may need to explore more advanced formulation strategies like solid dispersions or lipid-based systems, which are designed to maintain the drug in a solubilized or amorphous state.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Dactolisib's action?
A1: Dactolisib is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[9][10] These are key components of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[11][12] By inhibiting both PI3K and mTOR, Dactolisib can block this pathway at two critical points.[9]
Q2: What are the key physicochemical properties of Dactolisib that contribute to its low bioavailability?
A2: Dactolisib's low oral bioavailability is primarily attributed to its poor aqueous solubility.[2] Key physicochemical properties include:
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₃N₅O | [13] |
| Molecular Weight | 469.54 g/mol | [13] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO and chloroform. | - |
Q3: Are there any established in vitro assays to predict the oral absorption of Dactolisib?
A3: Yes, several in vitro assays can be used to investigate the absorption characteristics of Dactolisib and troubleshoot bioavailability issues.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[14] It is used to assess the bidirectional permeability of a compound (apical to basolateral and basolateral to apical) to predict in vivo intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14]
-
In Vitro Metabolic Stability Assay: This assay uses liver microsomes (from human, rat, or mouse) to determine the rate at which a compound is metabolized by cytochrome P450 enzymes.[15][16] A high metabolic rate in this assay can indicate that the drug will be rapidly cleared in vivo, contributing to low oral bioavailability due to first-pass metabolism.[16]
The following diagram illustrates a general workflow for evaluating a compound's potential for oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of Dactolisib for Oral Gavage in Mice (Suspension)
This protocol is adapted from preclinical studies involving the oral administration of Dactolisib.[4]
Materials:
-
Dactolisib powder
-
Methylcellulose
-
Tween® 20
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Appropriate oral gavage needles
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose, 0.5% Tween® 20): a. In a sterile beaker, add the required volume of sterile water. b. While stirring, slowly add Tween® 20 to a final concentration of 0.5% (w/v) and allow it to dissolve completely. c. Gradually add methylcellulose to the solution while continuously stirring to a final concentration of 0.5% (w/v). It may be necessary to heat the solution slightly to aid in the dissolution of methylcellulose. d. Allow the vehicle to cool to room temperature. It should be a clear, slightly viscous solution.
-
Prepare the Dactolisib Suspension: a. Weigh the required amount of Dactolisib powder. b. Place the powder in a mortar. c. Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. d. Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a mouse receiving 10 mL/kg, the concentration would be 2.5 mg/mL). e. Transfer the suspension to a sterile container and stir continuously until administration to ensure homogeneity.
-
Administration: a. Just before administration, vortex the suspension to ensure it is uniformly mixed. b. Administer the suspension to the mice via oral gavage at the appropriate volume based on their body weight.
Protocol 2: Caco-2 Permeability Assay
This is a general protocol for conducting a Caco-2 permeability assay. Specific conditions may need to be optimized for Dactolisib.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Dactolisib
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density. c. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing Dactolisib and control compounds to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment: a. Add HBSS containing Dactolisib to the basolateral chamber. b. Add fresh HBSS to the apical chamber. c. Follow the same incubation and sampling procedure as the A to B assay, taking samples from the apical chamber.
-
Sample Analysis: a. Analyze the concentration of Dactolisib in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters.
Data Summary
The following table summarizes the pharmacokinetic parameters of orally administered Dactolisib from a Phase Ib clinical study.[2]
| Dose | Cmax (ng/mL) (mean ± SE) | Tmax (hours) (median ± SD) | AUC₀₋₂₄ (hr*ng/mL) (mean ± SE) |
| 200 mg | 45.2 ± 11.4 | 3.8 ± 1.6 | 433.4 ± 96 |
| 400 mg | 101.8 ± 22.4 | 2.5 ± 0.9 | 741.3 ± 171.2 |
| 800 mg | 243.0 ± 52.7 | 2.6 ± 0.8 | 2081.5 ± 666.2 |
Note: This data demonstrates a dose-proportional increase in exposure but with high inter-individual variability.[2] The oral bioavailability was noted to be quite low.[2]
This technical support guide is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal welfare and laboratory safety.
References
- 1. Dactolisib - Wikipedia [en.wikipedia.org]
- 2. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dactolisib | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nuvisan.com [nuvisan.com]
Cell line-specific sensitivity and resistance to BEZ235
Welcome to the technical support center for BEZ235. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the dual PI3K/mTOR inhibitor BEZ235 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific sensitivity and resistance.
Troubleshooting Guides
This section addresses common problems that may be encountered during experiments with BEZ235.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cell viability results (e.g., high variability between replicates). | BEZ235 Precipitation: BEZ235 has poor aqueous solubility and can precipitate in culture media, leading to inconsistent concentrations.[1] Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout. | Proper Dissolution: Ensure BEZ235 is fully dissolved in a suitable solvent like DMSO at a high concentration before further dilution in culture media.[2] Prepare fresh dilutions for each experiment. Consistent Cell Plating: Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells. |
| BEZ235 appears to have low efficacy in a cell line expected to be sensitive. | Drug Inactivity: Improper storage or handling may have degraded the compound. Sub-optimal Drug Concentration: The concentration range tested may be too low for the specific cell line. Rapid Drug Metabolism: Some cell lines may metabolize the drug more quickly. | Proper Storage: Store BEZ235 stock solutions at -20°C and protect from light.[2] Dose-Response Experiment: Perform a dose-response experiment over a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Reactivation of AKT signaling observed after initial inhibition. | Feedback Loop Activation: Inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, resulting in the phosphorylation and reactivation of AKT.[3] | Higher BEZ235 Concentration: Higher concentrations of BEZ235 can often overcome this feedback loop by more potently inhibiting PI3K.[3] Combination Therapy: Consider co-treatment with other inhibitors that target upstream activators of the PI3K pathway if the cell line is known to have strong feedback signaling. |
| Difficulty dissolving BEZ235 powder. | Low Solubility: BEZ235 is sparingly soluble in aqueous solutions and has limited solubility in DMSO at very high concentrations.[1] | Use of Solvents: For in vitro studies, dissolve BEZ235 in DMSO to create a stock solution of 10 mM.[2] For in vivo studies, a formulation of 10% 1-methyl-2-pyrrolidone in PEG300 has been used.[2] Gentle warming and sonication can aid dissolution. |
Frequently Asked Questions (FAQs)
General Information
What is the mechanism of action of BEZ235? BEZ235, also known as Dactolisib, is a dual ATP-competitive inhibitor of pan-class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinases (mTORC1 and mTORC2).[4][5] By blocking this pathway, BEZ235 can inhibit cancer cell growth, proliferation, and survival.[6]
What are the primary molecular determinants of sensitivity to BEZ235? Cell lines with activating mutations in the PIK3CA gene or amplification of the HER2 gene are often highly sensitive to BEZ235.[7] These genetic alterations lead to a dependency on the PI3K signaling pathway for survival, making them vulnerable to its inhibition.
Experimental Design
What is a typical concentration range for BEZ235 in cell culture experiments? The effective concentration of BEZ235 can vary significantly between cell lines. A common starting point for a dose-response curve is a range from 1 nM to 10 µM.[8] For many sensitive cell lines, IC50 values are in the low nanomolar range.[2][4]
How should I prepare a stock solution of BEZ235? A stock solution of BEZ235 can be prepared by dissolving it in DMSO, typically at a concentration of 10 mM.[2] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Data Interpretation
My western blot shows a decrease in p-S6 but not a significant decrease in p-AKT. What does this mean? BEZ235 inhibits both PI3K (upstream of AKT) and mTOR (downstream of AKT, but also in a complex that phosphorylates AKT at Ser473). Inhibition of mTORC1 will robustly decrease the phosphorylation of its downstream target S6 ribosomal protein (p-S6).[5] A less pronounced effect on p-AKT (Ser473) could indicate that in your cell line, mTORC2 is less sensitive to the concentration of BEZ235 used, or that other kinases are contributing to AKT phosphorylation. It is also important to check phosphorylation at Thr308, which is PI3K-dependent.
What are known mechanisms of resistance to BEZ235? Resistance to BEZ235 can emerge through various mechanisms, including:
-
Activation of bypass signaling pathways: Upregulation of the MAPK/ERK signaling pathway can provide an alternative route for cell survival and proliferation, thus bypassing the PI3K/mTOR blockade.[7]
-
PTEN loss of function: While PIK3CA mutation confers sensitivity, cell lines with PTEN loss are often less sensitive, potentially due to concurrent ERK pathway activation.[7]
-
Cross-resistance: Some cell lines with acquired resistance to cisplatin have also shown increased resistance to BEZ235, suggesting potential shared resistance mechanisms.
Are there any known off-target effects of BEZ235? Yes, BEZ235 has been shown to inhibit other members of the PI3K-like kinase (PIKK) family, notably ATM and DNA-PKcs.[9] These kinases are crucial for the DNA damage response. This off-target activity can lead to radiosensitization of cancer cells, which may be a desirable therapeutic effect but should be considered when interpreting experimental results, especially in studies involving DNA damaging agents.[9]
Data Presentation
Table 1: IC50 Values of BEZ235 in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | HER2 Status | PTEN Status | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | Mutant | - | Wild-Type | 14.3 ± 6.4 | [2][4] |
| DLD-1 | Colorectal Cancer | Mutant | - | Wild-Type | 9.0 ± 1.5 | [2][4] |
| SW480 | Colorectal Cancer | Wild-Type | - | Wild-Type | 12.0 ± 1.6 | [4] |
| K562 | Chronic Myelogenous Leukemia | - | - | - | 370 ± 210 | [8] |
| KBM7R | Chronic Myelogenous Leukemia | - | - | - | 430 ± 270 | [8] |
| A2780 | Ovarian Cancer | Mutant | - | - | 26-70 | [2] |
| IGROV1 | Ovarian Cancer | Mutant | - | - | 26-70 | [2] |
| SKOV3 | Ovarian Cancer | Mutant | - | - | 26-70 | [2] |
Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The values presented here are for comparative purposes.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
BEZ235
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of BEZ235 in culture medium from your DMSO stock. Add the desired final concentrations of BEZ235 to the wells. Include wells with DMSO alone as a vehicle control.
-
Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Western Blotting for PI3K/mTOR Pathway Analysis
This protocol describes the detection of key phosphorylated and total proteins in the PI3K/mTOR pathway.
Materials:
-
Cell lysates treated with BEZ235
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6 (Ser235/236), anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with BEZ235 for the desired time, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Detection (Annexin V Staining)
This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Cells treated with BEZ235
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with BEZ235 for the desired time. Include both negative (vehicle-treated) and positive controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway with BEZ235 inhibition points.
Caption: A simplified workflow for Western Blotting experiments.
Caption: Logic diagram illustrating a common mechanism of resistance to BEZ235.
References
- 1. BEZ235 - LKT Labs [lktlabs.com]
- 2. glpbio.com [glpbio.com]
- 3. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. kumc.edu [kumc.edu]
Technical Support Center: Mitigating Dactolisib Tosylate-Induced Side Effects in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dactolisib Tosylate in combination therapies. The information is designed to help mitigate common side effects encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as BEZ235, is an orally bioavailable imidazoquinoline derivative. It functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By blocking the PI3K/AKT/mTOR signaling pathway, Dactolisib can lead to the apoptosis (cell death) of tumor cells and inhibit their growth.[1] This pathway is crucial for cell proliferation, survival, and metabolism, and is often overactive in various cancers.
Q2: What are the most common side effects observed with this compound in combination therapies?
A2: Common side effects reported in preclinical and clinical studies include fatigue, diarrhea, nausea, mucositis (stomatitis), skin rash (dermatitis), hyperglycemia, and elevated liver enzymes.[1][3][4][5] The severity of these side effects can be dose-dependent and may necessitate dose reduction or discontinuation of treatment.[6]
Q3: Why does this compound cause hyperglycemia?
A3: The PI3K/AKT/mTOR pathway is a key mediator of insulin signaling. By inhibiting this pathway, Dactolisib interferes with insulin-mediated glucose uptake in tissues like skeletal muscle and fat, and it promotes the breakdown of glycogen in the liver. This disruption of glucose homeostasis leads to elevated blood sugar levels (hyperglycemia).[7]
Q4: Are the side effects of this compound reversible?
A4: Yes, most of the common side effects are reversible upon interruption of the drug. Early recognition and proactive management are crucial to minimize the impact on experimental outcomes and, in a clinical context, on patient quality of life.
Q5: What are the general strategies for managing this compound-induced side effects?
A5: A multidisciplinary and proactive approach is recommended. This includes comprehensive education on potential toxicities, frequent monitoring, early intervention, and prophylactic strategies.[8] Management may involve dose modifications, supportive care medications, and lifestyle adjustments.
Troubleshooting Guides
Management of Hyperglycemia
Issue: Elevated blood glucose levels are detected in animal models or human subjects receiving this compound.
Troubleshooting Steps:
-
Monitoring: Implement a regular blood glucose monitoring schedule. For preclinical models, this may involve tail vein blood sampling at baseline and at regular intervals during treatment.
-
Grading of Hyperglycemia:
-
Mild: Fasting blood glucose is slightly above the normal range.
-
Moderate: A significant and persistent increase in fasting blood glucose.
-
Severe: Very high blood glucose levels, potentially with signs of distress in animal models.
-
-
Intervention:
-
Mild Hyperglycemia: In preclinical models, ensure adequate hydration. In clinical settings, dietary counseling to reduce carbohydrate intake is often the first step.
-
Moderate to Severe Hyperglycemia:
-
Metformin: This is often the first-line pharmacological intervention. It helps to increase insulin sensitivity and reduce hepatic glucose production.
-
Insulin Therapy: In cases of severe or uncontrolled hyperglycemia, short-acting insulin may be required.
-
-
Management of Skin Rash (Dermatitis)
Issue: Development of maculopapular rash, with or without itching, on the body.
Troubleshooting Steps:
-
Assessment: Characterize the rash in terms of its appearance, distribution, and severity (e.g., percentage of body surface area affected).
-
Intervention:
-
Mild to Moderate Rash:
-
Topical Corticosteroids: Application of a low- to mid-potency corticosteroid cream or ointment to the affected areas can reduce inflammation.
-
Antihistamines: Oral antihistamines can be administered to manage itching.
-
-
Severe Rash:
-
Systemic Corticosteroids: In cases of severe or widespread rash, a short course of oral corticosteroids may be necessary.
-
Dose Interruption: A temporary hold of this compound may be required until the rash improves.
-
-
Management of Mucositis (Stomatitis)
Issue: Inflammation and ulceration of the oral mucosa.
Troubleshooting Steps:
-
Oral Cavity Examination: Regularly inspect the oral cavity for signs of redness, swelling, and ulceration.
-
Intervention:
-
Prophylactic Measures:
-
Good Oral Hygiene: Gentle but thorough cleaning of the oral cavity is important.
-
-
Therapeutic Measures:
-
Dexamethasone Mouthwash: A "swish and spit" regimen with a dexamethasone solution can significantly reduce the incidence and severity of stomatitis.[9]
-
Pain Management: Topical analgesics may be used to alleviate discomfort.
-
-
Data Presentation
Table 1: Dose-Dependent Incidence of Key Side Effects of this compound in Preclinical Models
| Dose of this compound (mg/kg) | Species | Incidence of Hyperglycemia | Incidence of Skin Rash | Incidence of Mucositis | Reference |
| 10 | Rat | Not specified | Observed | Observed | [6] |
| 20 | Rat | Elevated blood glucose | Observed | Observed | [3] |
| 25 | Mouse | Not specified | Not specified | Not specified | [6] |
| 45 | Mouse | Not specified | Not specified | Not specified | [6] |
Table 2: Incidence of Common Adverse Events with Dactolisib (BEZ235) in Combination with Everolimus in a Phase Ib Clinical Trial
| Adverse Event | Dose of BEZ235 | Incidence (All Grades) | Incidence (Grade 3/4) | Reference |
| Fatigue | 200 mg, 400 mg, 800 mg | Common | Not specified | [1][5] |
| Diarrhea | 200 mg, 400 mg, 800 mg | Common | Not specified | [1][5] |
| Nausea | 200 mg, 400 mg, 800 mg | Common | Not specified | [1][5] |
| Mucositis | 200 mg, 400 mg, 800 mg | Common | Not specified | [1][5] |
| Elevated Liver Enzymes | 200 mg, 400 mg, 800 mg | Common | Not specified | [1][5] |
Experimental Protocols
Protocol for Management of Dactolisib-Induced Hyperglycemia in a Murine Model
1. Materials:
- This compound
- Vehicle for Dactolisib administration (e.g., 0.5% methylcellulose and 0.5% Tween 20)
- Handheld glucometer and glucose test strips
- Metformin hydrochloride
- Sterile saline for injection
- Insulin (e.g., Humulin R)
2. Procedure:
- Baseline Measurement: Prior to the initiation of Dactolisib treatment, measure and record the baseline fasting blood glucose of each mouse.
- Dactolisib Administration: Administer this compound at the desired dose and schedule via oral gavage.
- Blood Glucose Monitoring:
- Monitor fasting blood glucose levels at least twice weekly for the first two weeks of treatment, and then weekly thereafter.
- Collect blood via tail vein puncture.
- Intervention Thresholds:
- Mild Hyperglycemia (e.g., >200-250 mg/dL): Ensure ad libitum access to water.
- Moderate Hyperglycemia (e.g., >250-400 mg/dL): Initiate metformin treatment. Prepare a fresh solution of metformin in sterile saline and administer via oral gavage at a dose of 150-250 mg/kg daily.[10]
- Severe Hyperglycemia (e.g., >400 mg/dL): Temporarily interrupt Dactolisib treatment. Administer a subcutaneous injection of short-acting insulin (e.g., 0.5-1.0 U/kg). Monitor blood glucose closely and resume Dactolisib at a potentially reduced dose once glucose levels have stabilized.
Protocol for Management of Dactolisib-Induced Dermatitis in a Murine Model
1. Materials:
- This compound
- Vehicle for Dactolisib administration
- Topical corticosteroid cream (e.g., 0.1% triamcinolone acetonide)
- Small spatula or cotton-tipped applicators
2. Procedure:
- Daily Skin Examination: Visually inspect the skin of each mouse daily for signs of rash, erythema, or hair loss.
- Grading of Dermatitis:
- Grade 1: Faint erythema or macules.
- Grade 2: Moderate erythema, papules.
- Grade 3: Severe erythema, edema, or ulceration.
- Topical Treatment:
- For Grade 1 or 2 dermatitis, apply a thin layer of topical corticosteroid cream to the affected area once daily.[11] Use a small spatula or cotton-tipped applicator to ensure even application.
- Continue topical treatment until the rash resolves.
- Dose Modification:
- If the dermatitis progresses to Grade 3 or does not improve with topical treatment, consider a dose reduction or temporary interruption of this compound.
Protocol for Prophylactic Management of Dactolisib-Induced Mucositis in a Murine Model
1. Materials:
- This compound
- Vehicle for Dactolisib administration
- Dexamethasone sodium phosphate
- Sterile water
- Oral gavage needles
2. Procedure:
- Preparation of Dexamethasone Mouthwash Analog: Prepare a 0.1 mg/mL solution of dexamethasone in sterile water.
- Prophylactic Administration:
- Starting on the first day of Dactolisib treatment, administer the dexamethasone solution orally.
- A typical volume for a mouse would be 50-100 µL, administered carefully into the oral cavity without causing aspiration. This can be done using a micropipette or a small syringe without a needle.
- Administer the dexamethasone solution twice daily.
- Oral Examination: Visually inspect the oral cavity of the mice every other day for signs of mucositis.
- Continuation of Prophylaxis: Continue the prophylactic dexamethasone administration throughout the Dactolisib treatment period.
Visualizations
Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for monitoring and managing side effects.
Caption: Troubleshooting logic for common Dactolisib-induced side effects.
References
- 1. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. dermnetnz.org [dermnetnz.org]
Validation & Comparative
Dactolisib in the Landscape of Pan-PI3K Inhibitors: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Dactolisib (BEZ235) against other notable pan-PI3K inhibitors. We delve into their performance, supported by experimental data, to inform preclinical and clinical research decisions.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. Pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, and δ), represent a broad approach to disrupting this pathway. Dactolisib, a dual PI3K/mTOR inhibitor, has been a significant tool in preclinical research. This guide offers a comparative analysis of Dactolisib and other key pan-PI3K inhibitors, including Buparlisib, Copanlisib, and the potent dual PI3K/mTOR inhibitor, Gedatolisib.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for Dactolisib and other pan-PI3K inhibitors against the four class I PI3K isoforms and the mTOR kinase. Lower values indicate greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 6-21 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >1000 |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 6.4 | 0.7 | 40 |
| Gedatolisib (PF-05212384) | 0.4 | 1.5 | 1.1 | 0.2 | 1.6 |
| Taselisib (GDC-0032) | 0.29 | 9.1 | 0.97 | 0.12 | 1200 |
Note: IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.
Preclinical studies have demonstrated that while Dactolisib is a potent dual PI3K/mTOR inhibitor, other compounds exhibit distinct selectivity and potency profiles. For instance, Copanlisib shows particularly strong inhibition of the p110α and p110δ isoforms.[1] Gedatolisib has emerged as a highly potent dual inhibitor, demonstrating superior efficacy in reducing tumor cell growth in preclinical models of breast and prostate cancer when compared to single-node PI3K/AKT/mTOR inhibitors.[2][3] Buparlisib, while a pan-PI3K inhibitor, has significantly less activity against mTOR.[4] Taselisib, while often classified as a pan-inhibitor, shows a degree of selectivity for the p110α and p110δ isoforms.[5]
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K and mTOR in this critical signaling cascade, and the points of inhibition for dual inhibitors like Dactolisib and Gedatolisib.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pan-PI3K inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
Objective: To determine the IC50 value of an inhibitor against specific PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT, 100 µM ATP)
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate
-
[γ-32P]ATP
-
Inhibitor compound at various concentrations
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a reaction tube, combine the recombinant PI3K enzyme, kinase buffer, and the inhibitor at the desired concentration.
-
Initiate the kinase reaction by adding the lipid substrate (PI or PIP2) and [γ-32P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution such as 1N HCl.
-
Extract the lipids from the reaction mixture using a chloroform/methanol solution.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled product (PIP or PIP3) using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the effect of pan-PI3K inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, U87MG)
-
Complete cell culture medium
-
96-well plates
-
Pan-PI3K inhibitors at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pan-PI3K inhibitors for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate dose-response curves and determine the IC50 values.
Western Blot Analysis of PI3K Pathway Activation
This technique is used to detect and quantify the levels of key proteins and their phosphorylation status within the PI3K/AKT/mTOR pathway, providing insight into the inhibitor's mechanism of action.
Objective: To assess the effect of pan-PI3K inhibitors on the phosphorylation of key downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein.
Materials:
-
Cancer cell lines
-
Pan-PI3K inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the pan-PI3K inhibitor at various concentrations and for different time points.
-
Lyse the cells using lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-AKT, total AKT) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. Use a loading control like GAPDH or β-actin to normalize the data.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Prostate Cancer at ASCO GU Cancers Symposium - BioSpace [biospace.com]
- 3. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 4. Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Evaluating Dactolisib Tosylate's Efficacy in Temozolomide-Resistant Glioblastoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with resistance to the standard-of-care chemotherapy, temozolomide (TMZ), being a major obstacle. This guide provides a comparative analysis of Dactolisib Tosylate (also known as BEZ235), a dual PI3K/mTOR inhibitor, against other emerging therapeutic strategies for TMZ-resistant GBM. The information is supported by experimental data to aid in the evaluation of its potential in drug development pipelines.
This compound: A Dual-Action Inhibitor
This compound is an orally bioavailable compound that targets two key nodes in a critical signaling pathway for cancer cell growth and survival: phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] In many GBM tumors, the PI3K/Akt/mTOR pathway is overactivated, contributing to tumor progression and resistance to therapies like TMZ.[1] By simultaneously inhibiting both PI3K and mTOR, Dactolisib aims to cut off these survival signals, leading to apoptosis and reduced proliferation of cancer cells.
In Vitro Efficacy of Dactolisib and Alternatives
The following tables summarize the available quantitative data on the efficacy of Dactolisib and alternative therapeutic agents in glioblastoma cell lines.
Table 1: Dactolisib IC50 Values in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| U87 | 15.8 | [3] |
| P3 | 12.7 | [3] |
Table 2: Efficacy of Alternative Inhibitors in Glioblastoma Cell Lines
| Inhibitor Class | Compound | Cell Line | Efficacy Metric | Value | Reference |
| WEE1 Inhibitor | MK-1775 | GBM22 | IC50 | 68 nM | [4][5] |
| GBM6 | IC50 | >300 nM | [4][5] | ||
| Chk1 Inhibitor | Chk1i-b | G7 | EC50 | 73 nM | [6] |
| Chk1i-a | G7 | EC50 | 125 nM | [6] | |
| PARP Inhibitor | Olaparib | U251 (TMZ-resistant) | Effect | Enhances TMZ efficacy | [7] |
| Niraparib | GBM39, GBM22, SB28 | Effect | Decreases cell growth | [8] |
In Vivo Efficacy in Glioblastoma Xenograft Models
Animal models provide crucial insights into the potential therapeutic efficacy of novel compounds in a more complex biological system.
Table 3: In Vivo Efficacy of Dactolisib and Alternatives in Glioblastoma Xenograft Models
| Treatment Group | Animal Model | Key Findings | Reference |
| Dactolisib + TMZ + Radiotherapy | Orthotopic Xenograft (Rat) | Inhibited tumor growth and prolonged survival compared to control. | [1] |
| Dactolisib (45 mg/kg) | Intracranial Xenograft (Mice) | High toxicity observed, leading to death within the first week of treatment. | [3] |
| Olaparib + TMZ | Orthotopic Xenograft (Mice) | Significantly smaller tumor volume compared to control and Olaparib alone. | [9] |
| MK-1775 + TMZ | Orthotopic GBM22 Model | Ineffective in combination. | [4][10] |
| Flank GBM22 Model | Exhibited both single-agent and combinatorial activity with TMZ. | [4][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Dactolisib inhibits the PI3K/Akt/mTOR pathway.
Caption: Workflow for evaluating drug efficacy.
Caption: Logical comparison of therapeutic strategies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTS)
-
Cell Seeding: Glioblastoma cells (e.g., U87, P3) are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere for 24 hours.[3]
-
Drug Treatment: Cells are treated with a range of concentrations of Dactolisib or the alternative inhibitor for 72 hours.[3]
-
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Plates are incubated for a specified time (e.g., 1-4 hours) at 37°C, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the inhibitor for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using appropriate software.
Orthotopic Xenograft Model
-
Cell Implantation: Temozolomide-resistant glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as bioluminescence imaging or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive Dactolisib, an alternative inhibitor, temozolomide, radiotherapy, or a combination thereof, according to the planned dosing schedule.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring changes in tumor volume over time and by constructing Kaplan-Meier survival curves.
-
Histopathological Analysis: At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor presence and assess molecular markers.
Conclusion
This compound demonstrates potent in vitro activity against glioblastoma cells by targeting the PI3K/mTOR pathway. However, its in vivo efficacy appears to be variable, with some studies showing promising results in combination with standard therapies, while others report significant toxicity.[1][3] Alternative strategies, such as the use of PARP, Chk1, and WEE1 inhibitors, also show promise in sensitizing TMZ-resistant glioblastoma cells to treatment, although their comparative efficacy against Dactolisib requires further direct investigation. This guide provides a foundational overview to inform further preclinical and clinical research into novel therapeutic approaches for this challenging disease.
References
- 1. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The efficacy of the Wee1 inhibitor MK-1775 combined with temozolomide is limited by heterogeneous distribution across the blood-brain barrier in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of the Wee1 Inhibitor MK-1775 Combined with Temozolomide Is Limited by Heterogeneous Distribution across the Blood-Brain Barrier in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
In Vivo Showdown: Dactolisib Tosylate vs. Selective PI3K Alpha Inhibitors in Preclinical Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has made it a prime target for anticancer drug development. This guide provides an in-depth in vivo comparison of two major classes of PI3K pathway inhibitors: the dual PI3K/mTOR inhibitor Dactolisib Tosylate (BEZ235) and selective PI3K alpha (PI3Kα) inhibitors, such as Alpelisib (BYL719). We present a synthesis of preclinical data to aid researchers in understanding their differential efficacy, mechanisms of action, and potential therapeutic applications.
Mechanism of Action: A Tale of Two Strategies
Dactolisib is an orally bioavailable imidazoquinoline derivative that acts as a dual ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, β, γ, and δ) and the mammalian target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2).[1][2][3] This broad-spectrum inhibition aims to comprehensively shut down the PI3K/Akt/mTOR signaling cascade, a central pathway promoting tumor cell growth and survival.[2][3]
In contrast, selective PI3Kα inhibitors are designed to specifically target the p110α catalytic subunit of PI3K.[4] Mutations in the PIK3CA gene, which encodes p110α, are among the most common oncogenic alterations in human cancers, making this a highly rational target.[4][5] By focusing on the primary driver of pathway activation in these tumors, selective inhibitors aim to achieve a wider therapeutic window with potentially fewer off-target effects compared to pan-PI3K or dual PI3K/mTOR inhibitors.[6]
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo studies comparing Dactolisib and selective PI3Kα inhibitors are limited. However, by cross-examining data from various preclinical studies, we can draw informative comparisons. The following tables summarize the in vivo anti-tumor activity of Dactolisib and a representative selective PI3Kα inhibitor, Alpelisib, in various xenograft models.
Table 1: In Vivo Efficacy of this compound (BEZ235) in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosing Schedule | Outcome | Reference |
| Glioblastoma | Orthotopic Xenograft | Nude Rats | Not specified | Inhibited tumor growth and prolonged survival when combined with TMZ+RT.[7][8][9] | [7][8][9] |
| Non-Hodgkin Lymphoma | FL-18 | Mice | 45 mg/kg, p.o., daily | Significant suppression of tumor growth. | [3] |
| Gastric Cancer | N87 | Athymic Nude Mice | 20 or 40 mg/kg, daily | Significant anti-tumor effect. | [10] |
| Renal Cell Carcinoma | 786-O, A498 | Nude/Beige Mice | Not specified, daily for 21 days | Induced growth arrest, more effective than rapamycin.[11] | [11] |
| HER2+ Breast Cancer | BT474 (Trastuzumab-resistant) | Not specified | Not specified | ~70-80% growth inhibition alone; >95% with trastuzumab.[1] | [1] |
Table 2: In Vivo Efficacy of a Selective PI3K Alpha Inhibitor (Alpelisib/BYL719) in Xenograft Models
| Cancer Type | Cell Line/Model | Animal Model | Dosing Schedule | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- |[4] | | HER2+ Breast Cancer | UACC812, SUM190, MDA361 | Mice | 50 mg/kg, p.o., daily | Significant tumor growth inhibition. |[4] | | Neuroblastoma | Xenografts | BALB/c Nude Mice | Not specified | Significant suppression of tumor growth.[12] |[12] |
From the available data, both Dactolisib and selective PI3Kα inhibitors demonstrate significant in vivo anti-tumor efficacy across a range of cancer models. Dactolisib, with its broader mechanism of action, has been evaluated in a wider variety of tumor types in the provided literature. The efficacy of selective PI3Kα inhibitors is often most pronounced in models with known PIK3CA mutations.
In Vivo Toxicity and Tolerability
A critical aspect of drug development is the therapeutic index, balancing efficacy with toxicity. Preclinical in vivo studies provide initial insights into the potential side effects of these inhibitors.
This compound (BEZ235): In vivo studies have reported several toxicities associated with Dactolisib, particularly at higher doses. These include:
-
Hyperglycemia: A common on-target effect of inhibiting the PI3K/Akt pathway, which is crucial for insulin signaling.[2]
-
Elevated Liver Enzymes: Increases in alanine transaminase (ALT) have been observed.[2]
-
Gastrointestinal Issues: Diarrhea is a frequently reported side effect.[2]
-
Other Side Effects: Hair loss (alopecia), skin rash, and excessive salivation have also been noted in animal models.[2] In some glioblastoma xenograft models, severe side effects were observed, raising questions about its utility in vivo despite in vitro efficacy.[2]
Selective PI3K Alpha Inhibitors (e.g., Alpelisib): Selective PI3Kα inhibitors were developed to potentially mitigate some of the toxicities associated with pan-PI3K or dual PI3K/mTOR inhibitors. However, on-target toxicities remain a concern:
-
Hyperglycemia: As with Dactolisib, this is a prominent on-target toxicity due to the role of PI3Kα in glucose metabolism.[5]
-
Rash: Dermatological toxicities are also commonly observed.[6]
-
Diarrhea: Gastrointestinal side effects can also occur.[6] The development of mutant-selective PI3Kα inhibitors that spare the wild-type enzyme is an ongoing strategy to further improve the therapeutic window and reduce on-target toxicities like hyperglycemia.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below is a representative experimental protocol for a breast cancer xenograft model, synthesized from common practices reported in the literature.
Objective: To evaluate the in vivo anti-tumor efficacy of a PI3K inhibitor.
1. Cell Culture:
-
Human breast cancer cells (e.g., MDA-MB-231 for triple-negative or BT474 for HER2+) are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.[13]
2. Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), typically 6-8 weeks old, are used.[12][14]
3. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected into the mammary fat pad of each mouse.[13]
-
Tumor growth is monitored regularly using calipers.
4. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The investigational drug (e.g., Dactolisib or a selective PI3Kα inhibitor) is administered orally via gavage at a predetermined dose and schedule (e.g., daily).[3][4] The vehicle used for the control group should be identical to that used for the drug.
-
Animal body weight and general health are monitored throughout the study.
5. Efficacy Assessment:
-
Tumor volume is measured 2-3 times per week.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as Western blotting to assess target engagement (e.g., phosphorylation of Akt and S6) or immunohistochemistry for proliferation markers (e.g., Ki-67).[13]
6. Toxicity Assessment:
-
Body weight changes are recorded.
-
Blood samples can be collected for analysis of glucose levels and liver enzymes.
-
Clinical signs of toxicity (e.g., changes in behavior, posture, fur) are observed and recorded.
Conclusion
Both this compound and selective PI3Kα inhibitors have demonstrated compelling anti-tumor activity in preclinical in vivo models. Dactolisib offers the advantage of broad inhibition of the PI3K/mTOR pathway, which may be beneficial in tumors with complex resistance mechanisms. However, this broad activity can be associated with a more challenging toxicity profile. Selective PI3Kα inhibitors provide a more targeted approach, particularly for tumors harboring PIK3CA mutations, with the potential for an improved therapeutic index. The choice between these two strategies in a research or drug development context will depend on the specific cancer type, its genetic background, and the desired balance between efficacy and tolerability. Further head-to-head comparative studies are warranted to more definitively delineate their respective therapeutic potentials.
References
- 1. Anti-tumor efficacy of BEZ235 is complemented by its anti-angiogenic effects via downregulation of PI3K-mTOR-HIF1alpha signaling in HER2-defined breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual PI3K/mTOR Inhibitor, NVP-BEZ235, is Efficacious against Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breaking a bottleneck for on-target toxicity: A mutant-selective PI3Kα inhibitor finally comes [the-innovation.org]
- 6. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BEZ235 impairs gastric cancer growth by inhibition of PI3K/mTOR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. Proteomic Resistance Biomarkers for PI3K Inhibitor in Triple Negative Breast Cancer Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Dactolisib Tosylate
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond groundbreaking discoveries to include the safe and responsible management of all laboratory materials. Dactolisib Tosylate, a potent dual PI3K/mTOR inhibitor also known as BEZ235, requires meticulous handling and disposal to ensure the safety of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for hazardous and cytotoxic waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and eye protection. All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Disposal of this compound: A Procedural Breakdown
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound be discharged into sewer systems or disposed of with regular laboratory trash.[1]
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure this compound.
-
Contaminated lab supplies such as pipette tips, gloves, and bench paper.
-
Empty containers that previously held the compound.
-
Solutions containing this compound.
-
Contaminated cleaning materials from spill cleanups.
This waste must be segregated from non-hazardous waste streams to ensure proper handling and disposal.
Step 2: Waste Collection and Container Management
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid. For sharps, such as contaminated needles or broken glass, use a designated sharps container that is also labeled as hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container. Ensure the container is properly sealed to prevent spills and evaporation.
-
Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste, as they may contain residual amounts of the chemical. These should be sealed and placed in the designated solid hazardous waste stream.
Step 3: Labeling and Storage
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations. Store the sealed waste containers in a designated, secure area away from incompatible materials.
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[2] It is the responsibility of the waste generator to properly characterize and classify the waste according to applicable regulations, such as the US 40CFR262.11.[2]
Quantitative Data Summary
| Identifier | Value |
| Chemical Name | This compound |
| Synonym(s) | BEZ235, NVP-BEZ235 |
| CAS Number | 1028385-32-1 (tosylate) |
| Molecular Formula | C37H31N5O4S |
Experimental Protocols and Signaling Pathways
This compound is a dual inhibitor of the PI3K/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival. The diagram below illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
